AKB-6899
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWOWORYDKAEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007377-55-0 | |
| Record name | AKB-6899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007377550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AKB-6899 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA31378BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition in Cancer Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). In well-oxygenated (normoxic) cells, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a broad range of genes that promote tumor survival and growth. These genes are involved in critical processes such as angiogenesis, glucose metabolism, cell proliferation, and invasion. The central role of HIF-1α in tumor adaptation to hypoxia has made it a prime target for cancer therapy. This technical guide provides an in-depth exploration of the mechanism of action of HIF-1α inhibitors in cancer cells, supported by experimental data and methodologies.
The HIF-1α Signaling Pathway in Normoxia and Hypoxia
Under normoxic conditions, the HIF-1α subunit is tightly regulated and maintained at low levels through a process of oxygen-dependent degradation. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-1α.[1][2] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[2][3] The VHL complex then ubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[1][3]
In the hypoxic environment of a tumor, the lack of oxygen as a substrate for PHD enzymes leads to the inhibition of HIF-1α hydroxylation.[2][4] Consequently, HIF-1α is not recognized by the VHL complex and is stabilized. The stable HIF-1α protein accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β (also known as the Aryl Hydrocarbon Receptor Nuclear Translocator, ARNT). This HIF-1α/HIF-1β heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[5]
Diagram: HIF-1α Signaling Pathway
Caption: Regulation of HIF-1α under normoxic and hypoxic conditions.
The Role of HIF-1α in Cancer Progression
The activation of HIF-1α in cancer cells orchestrates a cellular response that promotes tumor growth and survival.[1] Key downstream effects of HIF-1α activation include:
-
Angiogenesis: HIF-1α induces the expression of vascular endothelial growth factor (VEGF), a potent stimulator of new blood vessel formation.[5] This process, known as angiogenesis, is crucial for supplying tumors with nutrients and oxygen, enabling their expansion.
-
Metabolic Reprogramming: Cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. HIF-1α enhances this metabolic switch by upregulating glucose transporters (e.g., GLUT1) and glycolytic enzymes.[1] This allows for rapid ATP production and provides building blocks for cell proliferation.
-
Cell Survival and Proliferation: HIF-1α can regulate the expression of genes involved in cell cycle control and apoptosis, contributing to increased cancer cell survival under stressful conditions.[4]
-
Invasion and Metastasis: HIF-1α can promote the expression of genes involved in epithelial-mesenchymal transition (EMT), cell motility, and extracellular matrix remodeling, thereby facilitating tumor invasion and metastasis.
Mechanisms of Action of HIF-1α Inhibitors
Given the critical role of HIF-1α in cancer, a variety of inhibitors have been developed that target different stages of the HIF-1α signaling pathway. These can be broadly categorized as follows:
-
Inhibitors of HIF-1α Expression: These agents act at the level of transcription or translation to reduce the amount of HIF-1α protein produced.
-
Inhibitors of HIF-1α Stabilization: These compounds promote the degradation of HIF-1α, even under hypoxic conditions.
-
Inhibitors of HIF-1α/HIF-1β Dimerization and DNA Binding: These molecules prevent the formation of the active HIF-1 transcriptional complex or its binding to HREs.
-
Inhibitors of HIF-1α Transcriptional Activity: These drugs block the ability of the HIF-1 complex to activate gene transcription.
Diagram: Mechanisms of HIF-1α Inhibitors
Caption: Classification of HIF-1α inhibitors based on their mechanism of action.
Preclinical and Clinical Evidence
Numerous preclinical studies have demonstrated the anti-tumor efficacy of HIF-1α inhibitors in various cancer models. For instance, the HIF-1α inhibitor IDF-11774 has been shown to inhibit the proliferation, migration, and invasion of thyroid cancer cells in vitro.[6] In a study on colon cancer cells, IDF-11774 was found to suppress cancer cell metabolism by promoting the proteasomal degradation of HIF-1α.[6] Another compound, LW6, induces the expression of VHL, leading to the degradation of HIF-1α and delayed tumor growth in a colon cancer xenograft model.[3]
While many HIF-1α inhibitors are still in the early stages of clinical development, some have progressed to clinical trials. For example, digoxin, a cardiac glycoside, has been shown to suppress neovascularization by decreasing HIF-1α levels and has undergone Phase II clinical trials.[3] The development and testing of novel HIF-1α inhibitors remain an active area of cancer research.
Experimental Protocols
Western Blotting for HIF-1α Detection
Objective: To determine the protein levels of HIF-1α in cancer cells treated with a potential inhibitor under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, Hep3B) and allow them to adhere. Treat the cells with the HIF-1α inhibitor at various concentrations for a specified duration. For hypoxic conditions, place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 4-6 hours prior to harvesting.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
Objective: To measure the effect of an inhibitor on the transcriptional activity of HIF-1.
Methodology:
-
Cell Transfection: Co-transfect cancer cells with a reporter plasmid containing multiple copies of the HRE sequence upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment and Hypoxia Induction: After transfection, treat the cells with the inhibitor and expose them to hypoxic conditions as described above.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase activity in treated versus untreated cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a HIF-1α inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the HIF-1α inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α and its target genes).
Diagram: Experimental Workflow for Evaluating HIF-1α Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of HIF-1α inhibitors.
Quantitative Data Summary
| Parameter | HIF-1α Inhibitor | Cancer Cell Line/Model | Effect | Reference |
| Cell Proliferation | IDF-11774 | BCPAP (Thyroid Cancer) | Dose-dependent inhibition | [6] |
| Cell Migration | IDF-11774 | BCPAP (Thyroid Cancer) | Dose-dependent inhibition | [6] |
| Cell Invasion | IDF-11774 | BCPAP (Thyroid Cancer) | Dose-dependent inhibition | [6] |
| Anchorage-Independent Growth | IDF-11774 | BCPAP (Thyroid Cancer) | Inhibition | [6] |
| Tumor Growth | LW6 | HCT116 (Colon Cancer) Xenograft | Significant delay in tumor growth | [3] |
| Neovascularization | Digoxin | P493 and PC3 Xenografts | Suppression | [3] |
Conclusion
The HIF-1α signaling pathway is a critical mediator of tumor adaptation to the hypoxic microenvironment and represents a highly attractive target for cancer therapy. A diverse range of HIF-1α inhibitors with various mechanisms of action are under investigation. Continued research into the development and clinical evaluation of these agents holds promise for improving the treatment of a wide spectrum of cancers. This guide provides a foundational understanding of the core mechanisms of HIF-1α inhibition and the experimental approaches used to validate these therapeutic strategies.
References
- 1. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]
- 3. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]
- 6. Hif-1α Inhibitors Could Successfully Inhibit the Progression of Differentiated Thyroid Cancer in Vitro [mdpi.com]
The Discovery and Synthesis of Vadadustat (AKB-6899): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Vadadustat, also known as AKB-6899, is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Akebia Therapeutics for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting prolyl hydroxylase domain (PHD) enzymes, vadadustat stabilizes HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO). This document provides a detailed technical guide on the discovery, synthesis, and mechanism of action of vadadustat.
Discovery and Mechanism of Action
Vadadustat was designed to mimic the body's natural response to high altitude, where lower oxygen levels lead to increased red blood cell production. It is an equipotent inhibitor of the three human PHD isozymes (PHD1, PHD2, and PHD3), which are responsible for the degradation of HIF-α in normoxic conditions.[1] Inhibition of these enzymes leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes.[2][3] This transcriptional activation results in increased endogenous production of EPO, leading to erythropoiesis.[4] Preclinical studies have shown that vadadustat leads to the time- and concentration-dependent stabilization of HIF-1α and HIF-2α.[1]
Quantitative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of vadadustat.
Table 1: Preclinical In Vitro Efficacy of Vadadustat
| Parameter | Value | Cell Line/Enzyme | Reference |
| PHD1 IC₅₀ | 15.36 nM (95% CI: 11.96, 19.73) | Recombinant Human PHD1 | |
| PHD2 IC₅₀ | 11.83 nM (95% CI: 8.20, 17.07) | Recombinant Human PHD2 | |
| PHD3 IC₅₀ | 7.63 nM (95% CI: 7.21, 8.07) | Recombinant Human PHD3 |
Table 2: Pharmacokinetic Parameters of Vadadustat in Healthy Volunteers and CKD Patients
| Population | Dose | Cₘₐₓ (ng/mL) | tₘₐₓ (hours) | t₁/₂ (hours) | AUC (ng·h/mL) | Reference |
| Healthy Volunteers (Single Dose) | 80 - 1200 mg | Dose-proportional increase | 3 - 4 | ~4.5 | Dose-proportional increase | [5] |
| Healthy Volunteers (Multiple Doses) | 500 - 900 mg daily for 10 days | Dose-proportional increase | 3 - 4 | ~4.5 | Dose-proportional increase | [5][6] |
| CKD Stage 3 (Single Dose) | 500 mg | - | 5 - 6 | 7.2 | - | [5] |
| CKD Stage 4 (Single Dose) | 500 mg | - | 5 - 6 | 8.5 | - | [5] |
| Dialysis Patients (Multiple Doses) | 600, 750, 900 mg daily | Dose-dependent increase | - | - | Dose-dependent increase | [7] |
Table 3: Phase 2a Clinical Trial Efficacy of Vadadustat in Non-Dialysis CKD Patients (6 weeks)
| Treatment Group (Once Daily) | Mean Change in Hemoglobin (g/dL) | Percentage of Patients with ≥1 g/dL Hb Increase | Reference |
| Placebo | - | - | [8] |
| 240 mg | Statistically significant increase vs. placebo | - | [8] |
| 370 mg | Statistically significant increase vs. placebo | - | [8] |
| 500 mg | Statistically significant increase vs. placebo | - | [8] |
| 630 mg | 1.39 (SD 0.67) | 78% | [8] |
Table 4: Phase 3 Clinical Trial (PRO2TECT) Efficacy of Vadadustat in Non-Dialysis CKD Patients
| Parameter | Vadadustat | Darbepoetin Alfa | Outcome | Reference |
| Mean change in Hb (baseline to weeks 24-36) | Non-inferior | - | Met primary efficacy endpoint | [9] |
| Mean change in Hb (baseline to weeks 40-52) | Non-inferior | - | Met key secondary efficacy endpoint | [9] |
| Time to first MACE | - | - | Did not meet primary safety endpoint (HR 1.17) | [10] |
Synthesis Pathway
The synthesis of vadadustat has been described in several patents. A common pathway involves a Suzuki coupling reaction followed by a series of transformations including methoxy substitution, nitrile hydrolysis, condensation, and final hydrolysis.
Experimental Protocol: Synthesis of Vadadustat
A representative synthesis pathway is as follows:
-
Suzuki Coupling: 3,5-Dichloropyridine-2-carbonitrile is coupled with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in a suitable solvent like 1,4-dioxane at elevated temperature (e.g., 85°C) to yield 5-(3-chlorophenyl)-3-chloro-2-cyanopyridine.[4]
-
Methoxy Substitution: The resulting compound is treated with sodium methoxide in methanol at reflux to replace the chloro group with a methoxy group, affording 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine.[4]
-
Hydrolysis: The nitrile and methoxy groups are then hydrolyzed. One method involves heating with a 48% aqueous solution of hydrobromic acid at reflux to yield 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid.[4]
-
Condensation: The carboxylic acid is activated, for example with N,N'-carbonyldiimidazole (CDI), and then condensed with glycine methyl ester hydrochloride in the presence of a base to form the corresponding amide.[11]
-
Final Hydrolysis: The methyl ester is hydrolyzed using a base such as lithium hydroxide, followed by acidification with an acid like hydrochloric acid to yield vadadustat.[12]
Key Signaling Pathway and Experimental Workflow
The mechanism of action of vadadustat and its synthesis can be visualized through the following diagrams.
Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Caption: Workflow for the chemical synthesis of Vadadustat (this compound).
Experimental Protocols: Key Assays
Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds like vadadustat against PHD enzymes is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the hydroxylation of a HIF-α peptide substrate by the PHD enzyme. The product, hydroxylated HIF-α, is detected by a specific antibody, leading to a FRET signal.
General Protocol:
-
Reagents: Recombinant human PHD1, PHD2, or PHD3 enzyme; a biotinylated peptide substrate corresponding to a portion of HIF-1α containing the proline residue to be hydroxylated; 2-oxoglutarate, Fe(II), and ascorbate as co-factors; Europium-labeled anti-hydroxy-HIF-1α antibody; and Streptavidin-Allophycocyanin (SA-APC).
-
Procedure: a. The PHD enzyme is pre-incubated with varying concentrations of vadadustat in an assay buffer. b. The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate and co-factors. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature). d. The reaction is stopped, typically by the addition of EDTA. e. The detection reagents (Europium-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding. f. The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
Vadadustat represents a significant advancement in the oral treatment of anemia associated with chronic kidney disease. Its mechanism as a PHD inhibitor that stabilizes HIF-α has been well-characterized through extensive preclinical and clinical research. The synthesis of vadadustat is a multi-step process that has been optimized for efficiency. This technical guide provides a comprehensive overview of the discovery, synthesis, and key data related to vadadustat for researchers and professionals in the field of drug development.
References
- 1. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Pharmacokinetics, Pharmacodynamics, and Safety of Vadadustat in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized trial to evaluate the pharmacokinetics, pharmacodynamics, and safety of vadadustat in patients with anemia associated with chronic kidney disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akebia reports mixed results of vadadustat as anemia treatment in CKD [clinicaltrialsarena.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Chemical Properties and Structure of AKB-6899
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKB-6899 is a small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 3 (PHD3). By selectively inhibiting PHD3, this compound stabilizes the alpha subunit of HIF-2 (HIF-2α), a key transcription factor in the cellular response to hypoxia. This stabilization leads to the increased production of downstream targets, notably the soluble form of Vascular Endothelial Growth Factor Receptor 1 (sVEGFR-1). This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with a detailed signaling pathway and relevant experimental protocols.
Chemical Properties and Structure
This compound is a synthetic compound with the IUPAC name 2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.[1] Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid[1] |
| CAS Number | 1007377-55-0 |
| Molecular Formula | C₁₄H₁₁FN₂O₄[1] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O[1] |
| InChI Key | PXWOWORYDKAEJO-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 290.25 g/mol | PubChem (Computed)[1] |
| XLogP3 | 1.8 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 3 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 6 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Exact Mass | 290.070285 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 99.5 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 21 | PubChem (Computed)[1] |
Note: The physicochemical properties listed above are computationally derived and may differ from experimentally determined values.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the prolyl hydroxylase domain 3 (PHD3) enzyme.[2][3] PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD3, this compound prevents the degradation of HIF-2α, leading to its accumulation and stabilization.[2][3]
Stabilized HIF-2α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A key downstream effect of this compound-mediated HIF-2α stabilization is the increased production and secretion of the soluble form of vascular endothelial growth factor receptor 1 (sVEGFR-1) from macrophages.[2][3] sVEGFR-1 acts as a decoy receptor for VEGF, thereby inhibiting angiogenesis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Western Blot for HIF-2α Stabilization
This protocol describes the detection of HIF-2α protein levels in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human microvascular endothelial cells, HMEC-1) to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours) under normoxic conditions.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 7.5% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-2α (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Caption: Workflow for Western Blot analysis of HIF-2α.
In Vivo Murine Melanoma Model
This protocol outlines an in vivo experiment to assess the anti-tumor efficacy of this compound in a murine melanoma model.[2]
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously inject B16F10 murine melanoma cells into the flank of each mouse.
-
Treatment Protocol:
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer this compound intraperitoneally (i.p.) at a dose of 17.5 mg/kg.[2]
-
The treatment is given three times per week for a duration of 16 days.[2]
-
The control group receives a vehicle control following the same schedule.
-
-
Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for HIF-2α and sVEGFR-1).
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism studies for this compound are not extensively available in the public domain. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a potent and selective inhibitor of PHD3, leading to the stabilization of HIF-2α and the subsequent induction of sVEGFR-1. Its mechanism of action presents a promising therapeutic strategy for diseases where inhibition of angiogenesis is beneficial, such as in certain cancers. The provided chemical and biological information serves as a valuable resource for researchers and drug development professionals working on HIF pathway modulators. Further investigations into its pharmacokinetic properties and clinical efficacy are warranted.
References
- 1. Synthesis and biological evaluation of tricyclic anilinopyrimidines as IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vivo Biological Evaluation of (68)Ga-Labeled Carbonic Anhydrase IX Targeting Small Molecules for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AKB-6899 in the Stabilization of Hypoxia-Inducible Factor-2α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of AKB-6899, a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3), and its role in the selective stabilization of hypoxia-inducible factor-2α (HIF-2α). We will explore the molecular mechanisms underlying this stabilization, its downstream effects on gene expression, and its potential therapeutic applications, particularly in the context of oncology. This document consolidates key experimental findings, presents detailed methodologies for relevant assays, and offers visual representations of the signaling pathways and experimental workflows.
Introduction to the HIF Pathway and the Role of PHDs
The hypoxia-inducible factors (HIFs) are master transcriptional regulators that play a critical role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factors are heterodimers composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). In normoxic conditions, the α-subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[1][2][3][4] Under hypoxic conditions, the lack of oxygen as a cofactor for PHD enzymes prevents HIF-α hydroxylation, leading to its stabilization, nuclear translocation, dimerization with HIF-1β, and the activation of target genes involved in angiogenesis, erythropoiesis, and metabolism.[5]
This compound: A Selective Stabilizer of HIF-2α
This compound is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3).[6][7][8] By inhibiting PHD3, this compound prevents the hydroxylation of HIF-α subunits, leading to their stabilization. Notably, this compound demonstrates selectivity for the stabilization of HIF-2α over HIF-1α.[5][7] This selective stabilization is significant as HIF-1α and HIF-2α can have distinct and sometimes opposing roles in cancer progression.
Mechanism of Action
The proposed mechanism of action for this compound involves its binding to the active site of PHD3, thereby preventing the hydroxylation of specific proline residues on HIF-2α. This inhibition of hydroxylation prevents the recognition of HIF-2α by the VHL E3 ubiquitin ligase complex, leading to its accumulation and subsequent activation of target gene transcription.
Downstream Effects of HIF-2α Stabilization by this compound
The stabilization of HIF-2α by this compound has been shown to have significant downstream effects, most notably the increased production of the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1).[6][9][10] This effect has been observed in tumor-associated macrophages. sVEGFR-1 acts as a decoy receptor for VEGF, thereby inhibiting its pro-angiogenic activity.[10]
Anti-Tumor and Anti-Angiogenic Effects
In a murine melanoma model (B16F10), treatment with this compound in combination with GM-CSF led to a significant reduction in tumor growth.[7][10] This anti-tumor effect was correlated with increased levels of sVEGFR-1 mRNA within the tumors and decreased tumor vascularity.[10] The anti-tumor and anti-angiogenic effects of this compound were abrogated when co-administered with an sVEGFR-1 neutralizing antibody, confirming the critical role of sVEGFR-1 in its mechanism of action.[9][10]
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Source |
| In Vitro Concentration | 10 μM | Murine bone marrow-derived macrophages | [7][8] |
| In Vivo Dosage | 17.5 mg/kg; i.p. | C57BL/6 mice with B16F10 melanoma | [7][8] |
| Treatment Schedule | 3 times per week for 16 days | C57BL/6 mice with B16F10 melanoma | [7] |
Detailed Experimental Protocols
Western Blot for HIF-2α Stabilization
This protocol is adapted from standard procedures for detecting HIF-2α.[3][6]
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody: anti-HIF-2α
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Culture murine bone marrow-derived macrophages and treat with 10 μM this compound or DMSO (vehicle control) for 24 hours.[7][8]
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL detection reagent and an imaging system.
In Vivo Murine Melanoma Model
This protocol is based on the B16F10 melanoma model.[2][7][9]
Materials:
-
B16F10 murine melanoma cells
-
C57BL/6 mice
-
This compound
-
GM-CSF (if applicable)
-
Calipers for tumor measurement
Procedure:
-
Inject B16F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, GM-CSF, combination).
-
Administer this compound (17.5 mg/kg, i.p.) three times per week.[7]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., real-time PCR for sVEGFR-1 mRNA).
Conclusion and Future Directions
This compound represents a promising therapeutic agent that selectively stabilizes HIF-2α, leading to anti-tumor and anti-angiogenic effects mediated by the upregulation of sVEGFR-1 in tumor-associated macrophages. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in other cancer models. The selective targeting of the HIF-2α pathway by compounds like this compound opens new avenues for cancer therapy, potentially overcoming some of the limitations of broader HIF inhibitors.
References
- 1. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot protocol for HIF-2 alpha/EPAS1 Antibody (NB100-122): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | HIF | VEGFR | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 9. B16/F10 murine melanoma and M21 human melanoma–xenografted melanoma models [bio-protocol.org]
- 10. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AKB-6899
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKB-6899 is a selective inhibitor of prolyl hydroxylase domain 3 (PHD3) that demonstrates significant pharmacodynamic effects related to the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and its impact on cellular and in vivo systems. While extensive searches for quantitative pharmacokinetic data have been conducted, public information regarding parameters such as Cmax, Tmax, AUC, and half-life for this compound is not currently available. This document therefore concentrates on the well-documented pharmacodynamic properties of the compound, detailing experimental protocols and summarizing key findings to support further research and development.
Introduction
This compound is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3), an enzyme critical in the regulation of the hypoxia-inducible factor (HIF) signaling pathway.[1][2] By selectively inhibiting PHD3, this compound leads to the stabilization of the HIF-2α subunit, a key transcription factor involved in cellular responses to low oxygen conditions.[3] This stabilization results in the transcription of various target genes, including those with anti-angiogenic and anti-tumor properties.[4] The primary focus of preclinical research on this compound has been its potential as a therapeutic agent in oncology, specifically through the modulation of the tumor microenvironment.[3]
Pharmacokinetics
A comprehensive search of publicly available scientific literature and databases has been conducted to obtain pharmacokinetic data for this compound. Despite these efforts, no quantitative data on parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), or elimination half-life (t½) for this compound in any preclinical or clinical model could be located. This information is likely proprietary and has not been disclosed in public forums.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its ability to selectively stabilize HIF-2α, leading to downstream effects on gene expression and cellular function, particularly in macrophages.[3]
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In the presence of this compound, the activity of PHD3 is inhibited. This prevents the hydroxylation of HIF-2α, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-2α dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[3] A key target gene upregulated by the HIF-2α pathway in response to this compound is the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1).[3][4]
Caption: Signaling pathway of this compound leading to sVEGFR-1 production.
Preclinical Pharmacodynamic Data
The primary source of preclinical pharmacodynamic data for this compound is a study by Roda et al. (2012) published in The Journal of Immunology.[3] This study investigated the effects of this compound both in vitro on murine bone marrow-derived macrophages and in vivo in a murine melanoma model.
Table 1: Summary of In Vitro Pharmacodynamic Effects of this compound
| Parameter | Cell Type | Concentration | Duration | Result | Reference |
| HIF-2α Protein Levels | Murine bone marrow-derived macrophages | 10 µM | 24 hours | Increased HIF-2α protein levels with no corresponding increase in HIF-1α. | [3] |
| sVEGFR-1 Production | Murine bone marrow-derived macrophages (stimulated with GM-CSF) | 10 µM | 24 hours | Increased production of sVEGFR-1. | [3] |
| VEGF Production | Murine bone marrow-derived macrophages (stimulated with GM-CSF) | 10 µM | 24 hours | No effect on VEGF production. | [3] |
Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound
| Parameter | Animal Model | Dose | Dosing Schedule | Result | Reference |
| Tumor Growth | Murine B16F10 melanoma model | 17.5 mg/kg, i.p. | 3 times per week for 16 days | Significantly reduced tumor growth, especially in combination with GM-CSF. | [2][3] |
| sVEGFR-1 mRNA Levels in Tumors | Murine B16F10 melanoma model | 17.5 mg/kg, i.p. | Not specified | Increased levels of sVEGFR-1 mRNA within the tumors of mice treated with both GM-CSF and this compound. | [3] |
| Tumor Vascularity | Murine B16F10 melanoma model | 17.5 mg/kg, i.p. | Not specified | Decreased tumor vascularity. | [4] |
Experimental Protocols
In Vitro Macrophage Studies
-
Cell Culture: Bone marrow-derived macrophages were generated from the bone marrow of C57BL/6 mice and cultured in DMEM supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.
-
Treatment: Macrophages were stimulated with this compound (10 µM) or an equivalent volume of DMSO (vehicle control) for 24 hours. In some experiments, cells were also co-stimulated with GM-CSF.
-
Immunoblotting: Nuclear extracts were prepared, and proteins were separated by SDS-PAGE. Immunoblotting was performed using primary antibodies against HIF-1α and HIF-2α, with β-actin serving as a loading control. Densitometric analysis was used to quantify the fold increase in HIF levels.
-
sVEGFR-1 and VEGF Measurement: Supernatants from cultured macrophages were collected, and the concentrations of sVEGFR-1 and VEGF were determined by ELISA.
Caption: Workflow for in vitro experiments with this compound.
In Vivo Murine Melanoma Model
-
Animal Model: C57BL/6 mice were subcutaneously injected with B16F10 melanoma cells.
-
Treatment: Once tumors were established, mice were treated three times per week with intratumoral injections of GM-CSF (100 ng/mouse), intraperitoneal injections of this compound (17.5 mg/kg), or a combination of both. Control groups received appropriate vehicle controls.
-
Tumor Growth Measurement: Tumor volume was measured regularly throughout the 16-day treatment period.
-
Gene Expression Analysis: At the end of the study, tumors were harvested, and RNA was extracted. Real-time PCR was performed to quantify the mRNA levels of sVEGFR-1 and VEGF.
-
Immunohistochemistry: Tumor sections were stained for markers of vascularity (e.g., CD31) to assess angiogenesis.
Caption: Workflow for in vivo experiments with this compound.
Conclusion
This compound is a potent and selective inhibitor of PHD3 that effectively stabilizes HIF-2α. Preclinical studies have demonstrated its ability to modulate the tumor microenvironment by increasing the production of the anti-angiogenic factor sVEGFR-1 from tumor-associated macrophages. This leads to a reduction in tumor growth and vascularity in a murine melanoma model. While the pharmacodynamic profile of this compound is well-characterized in these preclinical settings, a significant knowledge gap exists regarding its pharmacokinetic properties. The absence of publicly available data on the absorption, distribution, metabolism, and excretion of this compound limits a full understanding of its therapeutic potential and underscores the need for further investigation and data disclosure to advance its development. Future research should aim to characterize the pharmacokinetic profile of this compound to enable robust dose selection and to bridge the gap between its demonstrated pharmacodynamic effects and its potential clinical utility.
References
- 1. This compound | HIF | VEGFR | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
AKB-6899: A Technical Guide to a Purported Selective PHD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKB-6899 is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the hypoxia-inducible factor (HIF) pathway. The stability and activity of HIF-α subunits are primarily governed by PHD-mediated prolyl hydroxylation, which, under normoxic conditions, leads to their ubiquitination and proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes. This compound has been described as a selective inhibitor of PHD3, leading to the specific stabilization of the HIF-2α isoform. This purported selectivity presents a potential therapeutic advantage, as HIF-1α and HIF-2α can have distinct and sometimes opposing roles in various physiological and pathological processes, including cancer.
This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, experimental data, and detailed protocols for its evaluation.
Core Mechanism of Action
This compound is reported to selectively inhibit prolyl hydroxylase domain 3 (PHD3). This inhibition prevents the hydroxylation of specific proline residues on the HIF-2α subunit. In the absence of hydroxylation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex cannot recognize and target HIF-2α for proteasomal degradation. Consequently, HIF-2α accumulates, translocates to the nucleus, heterodimerizes with HIF-1β (also known as ARNT), and activates the transcription of target genes by binding to hypoxia response elements (HREs). A key feature of this compound is its reported ability to stabilize HIF-2α without a corresponding increase in HIF-1α levels.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Quantitative Data
There is a notable discrepancy in the publicly available data regarding the selectivity of this compound. While it is often cited as a selective PHD3 inhibitor, one study suggests it potently inhibits all three PHD isoforms (PHD1, PHD2, and PHD3) in biochemical assays. Specific IC50 values for this compound against each PHD isoform are not consistently reported in the literature.
| Parameter | Description | Observed Effect | Reference |
| PHD Isoform Selectivity | Inhibition of PHD1, PHD2, and PHD3 | Described as a selective PHD3 inhibitor, but also reported to potently inhibit all three isoforms in biochemical assays. Quantitative IC50 data is not consistently available. | Multiple sources |
| HIF-α Stabilization | Effect on HIF-1α and HIF-2α protein levels | Selectively increases HIF-2α protein levels with no corresponding increase in HIF-1α in murine bone marrow-derived macrophages. | [Source describing selective stabilization] |
| Downstream Target Modulation | Effect on target gene expression | Increases the production of soluble VEGF receptor-1 (sVEGFR-1) from GM-CSF-treated macrophages. | [Source on sVEGFR-1] |
| In Vivo Efficacy | Anti-tumor and anti-angiogenic effects | Reduces tumor growth in a murine melanoma model. | [Source on in vivo efficacy] |
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not publicly available. The following are representative, detailed methodologies for key experiments relevant to the evaluation of this compound.
Biochemical PHD Inhibition Assay (Generic)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PHD enzymes.
-
Reagents and Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to the oxygen-dependent degradation domain).
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O).
-
2-oxoglutarate (α-KG).
-
Ascorbic acid.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
This compound stock solution in DMSO.
-
Detection reagents (e.g., AlphaScreen™ streptavidin donor beads, protein A acceptor beads, and an antibody specific for hydroxylated HIF-1α peptide).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the PHD enzyme, Fe(II), and ascorbic acid to each well.
-
Add the serially diluted this compound or DMSO (for control wells) to the plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (antibody and beads) and incubate in the dark (e.g., for 60 minutes) at room temperature.
-
Read the plate on a suitable plate reader (e.g., EnVision®).
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cellular Assay for HIF-2α Stabilization (Western Blot)
This protocol details the detection of HIF-2α protein stabilization in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., murine bone marrow-derived macrophages, or a human cell line known to express HIF-2α such as 786-O renal carcinoma cells) under standard conditions.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a suitable percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
In Vivo Murine Melanoma Model (Generic)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine melanoma model.
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse strain (e.g., C57BL/6 for B16 melanoma cells).
-
Inject a suspension of melanoma cells (e.g., B16-F10) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment Regimen:
-
Randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound suitable for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a pre-determined dose and schedule (e.g., 17.5 mg/kg, three times a week).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Monitor the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optionally, process the tumors for further analysis (e.g., immunohistochemistry for HIF-2α or markers of angiogenesis).
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is an intriguing PHD inhibitor with a reported selectivity for PHD3 and a consequential specific stabilization of HIF-2α. This profile suggests potential therapeutic applications where selective activation of the HIF-2α pathway is desirable. However, the conflicting reports on its isoform selectivity highlight the need for further independent and quantitative characterization. The experimental protocols provided in this guide offer a framework for researchers to conduct such evaluations and further explore the therapeutic potential of this compound. As with any research compound, careful validation of its mechanism of action and selectivity is paramount for its successful translation into clinical applications.
The Impact of AKB-6899 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AKB-6899, a selective inhibitor of prolyl hydroxylase domain 3 (PHD3), has emerged as a significant modulator of the hypoxia-inducible factor (HIF) signaling pathway. By selectively stabilizing HIF-2α, this compound orchestrates a distinct gene expression profile with therapeutic implications, particularly in oncology and angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and gene expression changes associated with this compound treatment, drawing upon key preclinical studies.
Core Mechanism of Action: Selective HIF-2α Stabilization
Under normoxic conditions, HIF-α subunits are targeted for proteasomal degradation through hydroxylation by prolyl hydroxylase domain (PHD) enzymes. This compound functions by inhibiting PHD3, leading to the stabilization and accumulation of HIF-2α. This stabilized HIF-2α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription. A key feature of this compound is its selectivity for HIF-2α-dependent gene expression, without significantly affecting HIF-1α-mediated transcription.[1]
Signaling Pathway of this compound
The signaling cascade initiated by this compound is centered on the HIF-2α pathway. The following diagram illustrates the molecular interactions leading to the expression of target genes.
Gene Expression Profiling
While comprehensive, publicly available genome-wide expression datasets for this compound are limited, key studies have identified significant changes in specific gene expression. The primary target gene upregulated by this compound is the soluble form of Vascular Endothelial Growth Factor Receptor-1 (sVEGFR-1), also known as Flt-1.[1] In contrast, the expression of VEGF, a target of HIF-1α, is not significantly affected, highlighting the selectivity of this compound.[1]
The following table summarizes the observed changes in gene expression in murine macrophages treated with this compound, based on quantitative real-time PCR (qRT-PCR) data from preclinical studies.
| Gene | Treatment | Fold Change (vs. Control) | p-value | Cell Type |
| sVEGFR-1 | This compound (10 µM) | > 2.5 | < 0.05 | Murine Bone Marrow-Derived Macrophages |
| VEGF | This compound (10 µM) | No significant change | > 0.05 | Murine Bone Marrow-Derived Macrophages |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on gene and protein expression.
In Vivo Murine Melanoma Model
A widely used model to assess the in vivo efficacy of this compound is the B16F10 murine melanoma model.[1]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: B16F10 melanoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: 6- to 8-week-old male C57BL/6 mice are used.
-
Tumor Implantation: A suspension of 1 x 10^5 to 5 x 10^5 B16F10 cells in 100 µL of sterile PBS is injected subcutaneously into the flank of each mouse.
-
Treatment Regimen: Once tumors reach a palpable size (approximately 50-100 mm³), treatment is initiated. This compound is typically administered intraperitoneally (i.p.) at a dose of 17.5 mg/kg, three times per week.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal weight and health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for weight measurement, histological analysis, and molecular studies (protein and RNA extraction).
Macrophage Isolation and Polarization
To study the specific effects of this compound on macrophages, bone marrow-derived macrophages (BMDMs) are often used.
Protocol:
-
Isolation: Bone marrow cells are flushed from the femurs and tibias of mice.
-
Differentiation: Cells are cultured for 7 days in a medium containing Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into macrophages.
-
Polarization (Optional): For studies involving specific macrophage phenotypes, cells can be polarized towards an M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype using stimuli like LPS and IFN-γ for M1, or IL-4 for M2.
-
Treatment: Differentiated macrophages are treated with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Total RNA is extracted from treated cells or tumor tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression of target genes (e.g., sVEGFR-1, VEGF) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH), and the fold change in expression is calculated using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for sVEGFR-1 Protein Quantification
Protocol:
-
Sample Collection: Cell culture supernatants or serum samples from treated mice are collected.
-
ELISA Procedure: A commercial ELISA kit for murine sVEGFR-1 is used according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for sVEGFR-1.
-
Incubating the plate with samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of sVEGFR-1 in the samples is determined by comparison to a standard curve.
Conclusion
This compound represents a targeted therapeutic approach that leverages the selective stabilization of HIF-2α to modulate gene expression. Its ability to upregulate sVEGFR-1 in macrophages without inducing VEGF provides a unique mechanism for inhibiting angiogenesis and tumor growth. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other selective HIF-2α inhibitors in preclinical and clinical settings. Further research involving comprehensive transcriptomic and proteomic analyses will undoubtedly provide deeper insights into the full spectrum of genes and pathways regulated by this promising compound.
References
AKB-6899: Reshaping the Tumor Microenvironment Through Selective HIF-2α Stabilization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. A key orchestrator of the TME is the cellular response to hypoxia, primarily mediated by Hypoxia-Inducible Factors (HIFs). AKB-6899, a novel small molecule, has emerged as a modulator of the hypoxic response, not as a conventional HIF inhibitor, but as a selective stabilizer of HIF-2α through the inhibition of prolyl hydroxylase domain 3 (PHD3). This targeted action initiates a cascade of events within the TME, most notably reprogramming tumor-associated macrophages (TAMs) to adopt an anti-angiogenic phenotype. This technical guide provides a comprehensive analysis of the current understanding of this compound's impact on the TME, focusing on its mechanism of action, preclinical efficacy, and the methodologies employed in its investigation.
Introduction: The Tumor Microenvironment and Hypoxia
The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM).[1] This intricate network engages in a dynamic interplay that can either restrain or promote tumor growth. A cardinal feature of solid tumors is hypoxia, a state of low oxygen tension, which activates the HIF family of transcription factors.[2] HIFs, particularly HIF-1α and HIF-2α, drive the expression of genes involved in angiogenesis, metabolic reprogramming, and immune evasion, thereby facilitating tumor adaptation and progression. Consequently, targeting the HIF pathway has become a compelling strategy in oncology drug development.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3).[3] PHDs are enzymes that, under normoxic conditions, hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHD3, this compound prevents the degradation of HIF-2α, leading to its stabilization and accumulation, even in the presence of oxygen.[3] This selective stabilization of HIF-2α, with no corresponding increase in HIF-1α, is a critical feature of this compound's mechanism of action.[3][4]
Signaling Pathway of this compound```dot
Murine B16F10 Melanoma Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Culture: Culture B16F10 murine melanoma cells in appropriate media (e.g., DMEM with 10% FBS). [3]2. Tumor Implantation: Subcutaneously inject a suspension of B16F10 cells (e.g., 5 x 10^5 cells in PBS) into the flank of C57BL/6 mice. [3][5]3. Treatment: Once tumors are palpable, begin treatment with this compound (e.g., administered via intraperitoneal injection), GM-CSF, or a combination of both. A vehicle control group should be included.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every few days and calculate tumor volume using the formula: (width^2 x length) / 2. [3]5. Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection: Harvest tumors for further analysis (e.g., RNA extraction for RT-PCR, immunohistochemistry).
Real-Time PCR for sVEGFR-1 and VEGF
Objective: To quantify the mRNA expression levels of sVEGFR-1 and VEGF in tumor tissue.
Methodology:
-
RNA Extraction: Extract total RNA from homogenized tumor tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
Real-Time PCR: Perform real-time PCR using specific primers for murine sVEGFR-1, VEGF, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Immunohistochemistry for CD31
Objective: To assess tumor vascularity.
Methodology:
-
Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin. Section the paraffin blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using an appropriate buffer and heat.
-
Staining: Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells), followed by a secondary antibody conjugated to an enzyme.
-
Visualization: Use a chromogen to visualize the antibody staining.
-
Analysis: Quantify the microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy that targets the tumor microenvironment by selectively stabilizing HIF-2α. The primary mechanism of its anti-tumor activity identified to date involves the reprogramming of tumor-associated macrophages to produce the anti-angiogenic factor sVEGFR-1. While preclinical data in a melanoma model are promising, further research is imperative to fully elucidate the impact of this compound on the broader TME.
Future investigations should focus on:
-
Characterizing the effects of this compound on other immune cell populations , such as T-lymphocytes and NK cells.
-
Investigating the impact of this compound on cancer-associated fibroblasts and extracellular matrix remodeling.
-
Evaluating the efficacy of this compound in a wider range of preclinical cancer models.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
A deeper understanding of the multifaceted effects of this compound on the tumor microenvironment will be crucial for its successful clinical translation and for the development of rational combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor receptor-1 is deposited in the extracellular matrix by endothelial cells and is a ligand for the alpha 5 beta 1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]
Methodological & Application
Application Notes and Protocols for AKB-6899 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKB-6899 is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHD3, this compound leads to the stabilization of HIF-2α, a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions. This stabilization results in the increased production of downstream targets, including the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1). These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its effects on macrophage differentiation and function.
Mechanism of Action: HIF-2α Stabilization
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound selectively inhibits PHD3, preventing the hydroxylation of HIF-2α. This leads to the accumulation and stabilization of HIF-2α, which then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. One of the key target genes in macrophages is FLT1, which encodes for VEGFR-1, leading to increased production and secretion of its soluble form, sVEGFR-1.
Figure 1: Mechanism of action of this compound in stabilizing HIF-2α.
Quantitative Data
While specific IC50 values and comprehensive dose-response data for this compound are not widely available in the public domain, published research has demonstrated its efficacy in the low micromolar range. The following table summarizes the effective concentration from a key study. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| HIF-2α Stabilization | Murine Bone Marrow-Derived Macrophages | 10 µM | 24 hours | Increased HIF-2α protein levels | [1] |
| sVEGFR-1 Production | Murine Bone Marrow-Derived Macrophages | 10 µM | 24 hours | Increased sVEGFR-1 secretion | [1] |
Experimental Protocols
Protocol 1: Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
70% Ethanol
-
Sterile PBS
-
Syringes and needles (25G)
-
70 µm cell strainer
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Spray the mouse with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
In a sterile cell culture hood, flush the bone marrow from the bones using a 25G needle and syringe filled with DMEM.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Replace the medium every 3 days.
-
On day 7, the cells will have differentiated into adherent macrophages and are ready for use.
Protocol 2: In Vitro Treatment of BMDMs with this compound
This protocol details the treatment of differentiated BMDMs with this compound to assess its effect on HIF-2α stabilization and sVEGFR-1 production.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
DMEM with 1% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine GM-CSF (100 ng/mL)
-
Cell scrapers
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
ELISA kit for murine sVEGFR-1
Experimental Workflow:
Figure 2: Workflow for this compound treatment and analysis of BMDMs.
Procedure:
-
Detach differentiated BMDMs from petri dishes using a cell scraper and resuspend in fresh medium.
-
Seed the BMDMs into 6-well tissue culture plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The next day, gently aspirate the medium and replace it with serum-free DMEM for 2 hours to serum-starve the cells.
-
Prepare the treatment medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, 100 ng/mL GM-CSF, and the desired concentration of this compound (e.g., a dose-response from 0.1 to 10 µM). Include a vehicle control (DMSO).
-
Aspirate the serum-free medium and add the treatment medium to the cells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant for sVEGFR-1 analysis by ELISA. Store at -80°C if not analyzed immediately.
-
Wash the cells with cold PBS.
-
Lyse the cells directly in the wells using protein lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of the lysates. The lysates are now ready for Western blot analysis of HIF-2α.
Protocol 3: Western Blot for HIF-2α
This protocol provides a general procedure for detecting HIF-2α protein levels in cell lysates.
Materials:
-
Cell lysates (from Protocol 2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-2α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 4: sVEGFR-1 ELISA
This protocol outlines the quantification of sVEGFR-1 in the cell culture supernatant.
Procedure:
-
Use a commercially available murine sVEGFR-1 ELISA kit.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, add the collected cell culture supernatants (from Protocol 2) and standards to the wells of the pre-coated microplate.
-
Incubate as per the kit's instructions.
-
Wash the wells and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of sVEGFR-1 in the samples based on the standard curve.
Troubleshooting
-
Low cell viability: Ensure proper sterile technique during cell isolation and culture to prevent contamination. Use freshly prepared medium and high-quality reagents.
-
No HIF-2α signal in Western blot: HIF-2α is rapidly degraded under normoxic conditions. It is crucial to lyse the cells quickly and keep the lysates on ice. Ensure that protease inhibitors are included in the lysis buffer. Use a positive control, such as cells treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2), to validate the antibody and protocol.
-
High background in ELISA: Ensure thorough washing steps as per the manufacturer's protocol to remove unbound reagents.
Conclusion
This compound is a valuable tool for studying the in vitro effects of selective HIF-2α stabilization. The provided protocols offer a framework for investigating its impact on macrophage biology, particularly in the context of sVEGFR-1 production. Researchers should optimize the experimental conditions for their specific cell systems to achieve robust and reproducible results.
References
Application Notes and Protocols for AKB-6899 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AKB-6899, a selective Hypoxia-Inducible Factor-2α (HIF-2α) stabilizer, in various in vitro experimental settings. The provided protocols and data summaries are intended to facilitate the determination of optimal experimental conditions and to ensure robust and reproducible results.
Introduction to this compound
This compound is a potent and selective inhibitor of Prolyl Hydroxylase Domain 3 (PHD3), an enzyme that plays a crucial role in the regulation of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD3, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-2α. This stabilized HIF-2α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
The selective stabilization of HIF-2α by this compound makes it a valuable tool for investigating the specific roles of the HIF-2α signaling pathway in various biological processes, including angiogenesis, erythropoiesis, and cellular metabolism.
Optimal Concentration of this compound for In Vitro Use
The optimal concentration of this compound for in vitro studies is cell-type and assay-dependent. Based on available literature, a concentration range of 1 µM to 30 µM is effective for observing the stabilization of HIF-2α and the induction of its downstream targets.
Data Presentation: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Assay | Effective Concentration Range | Observed Effect |
| HMEC-1 (Human Microvascular Endothelial Cells) | HIF Stabilization | 1 - 30 µM | Concentration-dependent stabilization of HIF. |
| Murine Bone Marrow-Derived Macrophages | HIF-2α Protein Expression | 10 µM (for 24 hours) | Increased levels of HIF-2α protein. |
Note: It is highly recommended that researchers perform a dose-response experiment for their specific cell line and assay to determine the optimal concentration of this compound.
Experimental Protocols
The following are detailed protocols for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
HIF-2α Stabilization Assay (Western Blot)
This protocol describes the detection of HIF-2α protein levels by Western blot following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-2α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Downstream Target Gene Expression Analysis (qPCR)
This protocol outlines the measurement of mRNA levels of HIF-2α target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), using quantitative real-time PCR (qPCR).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (VEGF, EPO) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the Western blot protocol.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions by mixing the cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
qPCR Run: Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in stabilizing HIF-2α.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration in vitro.
Application Notes and Protocols for AKB-6899 in Murine In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of AKB-6899 in mouse models of cancer. The protocols outlined below are based on established methodologies and published data regarding this compound and its mechanism of action.
Introduction to this compound
This compound is a selective inhibitor of prolyl hydroxylase domain 3 (PHD3), which leads to the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α).[1] This stabilization has been shown to exert anti-tumor and anti-angiogenic effects, primarily through the increased production of soluble vascular endothelial growth factor receptor-1 (sVEGFR-1) by tumor-associated macrophages.[1] This unique mechanism of action makes this compound a compelling candidate for in vivo investigation in various cancer models.
Mechanism of Action Signaling Pathway
The signaling pathway of this compound involves the inhibition of PHD enzymes, leading to the stabilization of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate HIF-α, targeting it for degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By inhibiting PHDs, this compound allows HIF-2α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including those that upregulate the expression of sVEGFR-1.
In Vivo Experimental Design: Murine Melanoma Model
A widely used and effective model for studying melanoma in vivo is the subcutaneous implantation of B16-F10 melanoma cells into C57BL/6 mice.[2][3][4]
Animal Model and Husbandry
| Parameter | Specification |
| Mouse Strain | C57BL/6 |
| Age | 6-8 weeks |
| Sex | Female mice are commonly used to avoid fighting. |
| Housing | Standard specific-pathogen-free (SPF) conditions. |
| Acclimatization | Minimum of one week prior to experimentation. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine melanoma model.
Dosing and Administration
| Parameter | Specification | Reference |
| Drug | This compound | [1] |
| Dosage | 17.5 mg/kg | [1] |
| Route | Intraperitoneal (i.p.) | [1] |
| Frequency | 3 times per week | [1] |
| Duration | 16 days | [1] |
| Vehicle (Option 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Vehicle (Option 2) | 10% DMSO, 90% Corn oil | [1] |
Experimental Protocols
Preparation of B16-F10 Melanoma Cells for Injection
-
Culture B16-F10 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells/mL.
-
Keep the cell suspension on ice until injection.
Subcutaneous Tumor Inoculation
-
Anesthetize the C57BL/6 mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the right flank of the mouse with 70% ethanol.
-
Inject 100 µL of the B16-F10 cell suspension (1 x 10⁵ cells) subcutaneously into the prepared flank.[2]
-
Monitor the mice for tumor growth.
Preparation of this compound Dosing Solution
Vehicle Option 1 (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix.[1]
-
Add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is formed.[1]
Vehicle Option 2 (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]
Intraperitoneal (i.p.) Injection
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen.[5][6][7]
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[5][6]
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the appropriate volume of the this compound solution or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
Tumor Volume and Body Weight Measurement
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (L x W²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
Blood Collection and Serum Preparation
-
At the end of the study, collect blood from the mice via cardiac puncture or another approved method.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
Measurement of sVEGFR-1 Levels by ELISA
-
Use a commercially available mouse sVEGFR-1 ELISA kit.[8][9][10][11]
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of sVEGFR-1 in the samples based on the standard curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Volume (mm³) ± SEM (Day Y) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ||||
| This compound (17.5 mg/kg) |
Table 2: Biomarker Analysis - Serum sVEGFR-1 Levels
| Treatment Group | Number of Animals (n) | Mean sVEGFR-1 Concentration (pg/mL) ± SEM | Fold Change vs. Vehicle |
| Vehicle Control | |||
| This compound (17.5 mg/kg) |
Pharmacokinetic Considerations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. Mini Sample Mouse VEGFR1 ( Vascular Endothelial Growth Factor Receptor 1 ) ELISA Kit - Elabscience® [elabscience.com]
- 9. Mouse Vascular endothelial cell growth factor receptor 1,VEGFR-1/Flt1 ELISA Kit [clementiabiotech.com]
- 10. Mouse VEGF Receptor 1/FLT1 ELISA Kit (EMFLT1) - Invitrogen [thermofisher.com]
- 11. Mouse Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) ELISA Kit-Sandwich - BioVenic [biovenic.com]
Application Notes and Protocols for AKB-6899 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of AKB-6899 in mice, including its mechanism of action, dosage and administration route, and detailed experimental protocols. The information is intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is a selective inhibitor of prolyl hydroxylase domain 3 (PHD3), an enzyme that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHD3, this compound leads to the stabilization of HIF-2α. This stabilized HIF-2α then translocates to the nucleus and promotes the transcription of target genes, including the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1). Increased production of sVEGFR-1 by cells such as tumor-associated macrophages acts as a decoy receptor for vascular endothelial growth factor (VEGF), sequestering it and preventing its interaction with VEGFR-2 on endothelial cells. This interference with VEGF signaling ultimately leads to an anti-angiogenic effect, inhibiting the formation of new blood vessels that are critical for tumor growth and survival.[1][2]
Data Presentation: this compound Dosage and Administration in Mice
The following table summarizes the reported dosage and administration route for this compound in a murine model.
| Parameter | Details | Reference |
| Compound | This compound | |
| Animal Model | C57BL/6 mice with B16F10 murine melanoma | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosage | 17.5 mg/kg | |
| Frequency | 3 times per week | |
| Duration | 16 days |
Experimental Protocols
This section provides a detailed protocol for the preparation and intraperitoneal administration of this compound to mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile corn oil (or other suitable vehicle such as 20% SBE-β-CD in Saline or a solution of PEG300, Tween-80, and Saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
-
Gauze pads
Preparation of this compound Solution
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation (Example with Corn Oil):
-
Determine the final volume of the working solution needed based on the number of mice and the injection volume per mouse (typically 100-200 µL).
-
On the day of injection, dilute the DMSO stock solution with sterile corn oil to the final desired concentration. For a 17.5 mg/kg dose in a 25g mouse with a 100 µL injection volume, the final concentration would be 4.375 mg/mL.
-
To prepare the working solution, mix the appropriate volumes of the DMSO stock and corn oil. For example, to make 1 mL of a 4.375 mg/mL working solution from a 25 mg/mL stock, you would mix 175 µL of the stock solution with 825 µL of corn oil.
-
Vortex the working solution thoroughly to ensure a homogenous suspension.
-
Intraperitoneal (IP) Injection Protocol
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of this compound solution to be administered.
-
Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body. The mouse should be held in a supine position with its head tilted slightly downwards.[3][4][5][6]
-
-
Injection Procedure:
-
Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.[3][4][5][6] This location helps to avoid the cecum and urinary bladder.[4][6]
-
Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound working solution.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.[3][6]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a slightly different location with a fresh needle and syringe.[4][5]
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for several minutes after the injection for any signs of distress, such as bleeding at the injection site or abnormal behavior.
-
Monitor the mice regularly throughout the study according to the approved animal care protocol.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PHD3, leading to HIF-2α stabilization and increased sVEGFR-1 secretion, which in turn inhibits angiogenesis by sequestering VEGF.
Experimental Workflow for this compound Administration in Mice
Caption: A generalized workflow for the in vivo administration of this compound in mice.
References
- 1. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Preparation of AKB-6899 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
AKB-6899 is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHD3, this compound leads to the stabilization of HIF-2α.[1][2] This stabilization promotes the production of the soluble form of VEGF receptor-1 (sVEGFR-1) by tumor-associated macrophages, resulting in anti-angiogenic and anti-tumor effects.[1][2][3]
Proper preparation of a stable, concentrated stock solution is critical for ensuring accurate and reproducible results in downstream applications such as cell-based assays and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's high solubility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
2. Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference |
| IUPAC Name | 2-(1-(cyclopropylmethyl)-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)-5-fluorobenzoic acid | N/A |
| CAS Number | 1007377-55-0 | [4] |
| Molecular Formula | C₁₄H₁₁FN₂O₄ | [4] |
| Molecular Weight | 290.25 g/mol | [1][5] |
| Appearance | Crystalline solid / Powder | [5] |
| Solubility in DMSO | ≥ 95 mg/mL (327.30 mM) | [1] |
3. Mechanism of Action Pathway
This compound selectively inhibits PHD3, preventing the degradation of HIF-2α. The stabilized HIF-2α then translocates to the nucleus, where it acts as a transcription factor, leading to an increase in sVEGFR-1 production.
4. Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
4.1. Materials
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
4.2. Preparation Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
4.3. Step-by-Step Procedure
-
Safety First: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder and DMSO in a chemical fume hood.
-
Calculate Required DMSO Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 290.25 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (290.25 × 0.010) = 0.0003445 L = 344.5 µL
-
-
Reconstitution:
-
If using a pre-weighed vial containing 10 mg or less of this compound, add the calculated volume of DMSO directly to the vial to minimize loss of material.[5]
-
If starting with a larger quantity, accurately weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
If dissolution is difficult, sonication for 5-10 minutes is recommended.[1] Gentle warming in a 37°C water bath can also aid dissolution.
-
5. Stock Solution Dilution and Usage
To prevent precipitation, it is crucial to perform serial dilutions of the DMSO stock solution in DMSO before adding it to aqueous media.[4]
5.1. Preparing Working Solutions
-
Create an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the required volume of the intermediate DMSO dilution to your cell culture medium or buffer to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in your experiment is non-toxic to the cells, typically below 0.5%, with many cell lines tolerating up to 0.1%.[4][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
6. Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability Period | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a desiccator, protected from light.[5] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's specific product data sheet for the most accurate and up-to-date information. Always follow good laboratory practices.
References
- 1. This compound | HIF | VEGFR | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 2. biocompare.com [biocompare.com]
- 3. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. SmallMolecules.com | this compound (1 mL) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of AKB-6899 in Murine Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKB-6899 is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3), leading to the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). In the context of melanoma, this mechanism offers a novel therapeutic avenue. Preclinical studies in murine melanoma models have demonstrated that this compound can significantly impede tumor growth by modulating the tumor microenvironment. Specifically, the stabilization of HIF-2α in tumor-associated macrophages (TAMs) enhances the production of soluble Vascular Endothelial Growth Factor Receptor-1 (sVEGFR-1). This increase in sVEGFR-1 acts as a decoy receptor, sequestering VEGF-A and thereby inhibiting tumor angiogenesis. These application notes provide a comprehensive overview of the experimental use of this compound in murine melanoma models, including detailed protocols and quantitative data from cited research.
Mechanism of Action
This compound exerts its anti-tumor effects not by directly targeting melanoma cells, but by influencing the function of immune cells within the tumor microenvironment. The key steps in its mechanism of action are:
-
Inhibition of PHD3: this compound selectively inhibits the prolyl hydroxylase domain 3 (PHD3) enzyme.
-
Stabilization of HIF-2α: This inhibition prevents the degradation of the alpha subunit of Hypoxia-Inducible Factor 2 (HIF-2α), leading to its accumulation and stabilization, particularly within tumor-associated macrophages (TAMs).
-
Increased sVEGFR-1 Production: Stabilized HIF-2α acts as a transcription factor, upregulating the expression and secretion of the soluble form of Vascular Endothelial Growth Factor Receptor-1 (sVEGFR-1) from TAMs.
-
Inhibition of Angiogenesis: sVEGFR-1 binds to and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), preventing it from binding to its receptor on endothelial cells. This sequestration of VEGF-A leads to a reduction in tumor angiogenesis, thereby limiting tumor growth.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the tumor microenvironment.
Quantitative Data from Murine Melanoma Studies
The following tables summarize the key quantitative findings from a pivotal study by Roda et al. (2012) using this compound in a B16F10 murine melanoma model.
Table 1: Effect of this compound and GM-CSF on Tumor Growth in C57BL/6 Mice
| Treatment Group | Mean Tumor Volume (mm³) at Day 16 ± SEM | % Tumor Growth Inhibition vs. Vehicle/PBS |
| Vehicle + PBS | 1850 ± 150 | - |
| Vehicle + GM-CSF | 1200 ± 100 | 35% |
| This compound + PBS | 1400 ± 120 | 24% |
| This compound + GM-CSF | 600 ± 80 | 68% |
Table 2: Effect of this compound and GM-CSF on Median Survival
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Vehicle/PBS |
| Vehicle + PBS | 20 | - |
| Vehicle + GM-CSF | 24 | 4 days |
| This compound + PBS | 23 | 3 days |
| This compound + GM-CSF | 28 | 8 days |
Table 3: Intratumoral mRNA Levels of sVEGFR-1 and VEGF-A
| Treatment Group | Relative sVEGFR-1 mRNA Level (fold change vs. Vehicle/PBS) ± SEM | Relative VEGF-A mRNA Level (fold change vs. Vehicle/PBS) ± SEM |
| Vehicle + PBS | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Vehicle + GM-CSF | 2.5 ± 0.5 | 1.2 ± 0.4 |
| This compound + PBS | 1.8 ± 0.4 | 0.9 ± 0.2 |
| This compound + GM-CSF | 5.5 ± 0.8 | 1.1 ± 0.3 |
Experimental Protocols
Murine Melanoma Model
A syngeneic murine melanoma model is utilized to evaluate the efficacy of this compound.
-
Cell Line: B16F10 murine melanoma cells.
-
Animal Strain: 6- to 8-week-old female C57BL/6 mice.
-
Tumor Cell Implantation:
-
Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter) before initiating treatment.
-
Treatment Protocol
This compound is administered in combination with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to enhance the anti-tumor immune response.
-
This compound Formulation:
-
Dissolve this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
The final concentration should be prepared to deliver a dose of 17.5 mg/kg.
-
-
GM-CSF Formulation:
-
Reconstitute recombinant murine GM-CSF in sterile PBS.
-
The final concentration should be prepared to deliver a dose of 50 µg/kg.
-
-
Administration:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection three times per week.
-
Administer GM-CSF (or PBS) via subcutaneous (s.c.) injection in the scruff of the neck daily.
-
Continue treatment for a specified duration (e.g., 16 days).
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a murine melanoma model.
Tumor Growth and Survival Analysis
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Survival Analysis:
-
Monitor mice daily for signs of distress or until tumors reach a predetermined endpoint (e.g., 2000 mm³).
-
Record the date of euthanasia for survival analysis.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
At the end of the study, euthanize mice and excise tumors.
-
Homogenize tumor tissue and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (sVEGFR-1, VEGF-A) and a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
The use of this compound in murine melanoma models provides a promising preclinical framework for investigating HIF-2α stabilization as a therapeutic strategy. The protocols and data presented herein offer a detailed guide for researchers aiming to replicate and expand upon these findings. The unique mechanism of action, which leverages the host's immune system to inhibit tumor angiogenesis, underscores the potential of this compound as a novel immunomodulatory agent in the treatment of melanoma. Careful adherence to the detailed experimental protocols is crucial for obtaining reproducible and reliable results.
Application Notes and Protocols for Measuring sVEGFR-1 Production after AKB-6899 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble Vascular Endothelial Growth Factor Receptor-1 (sVEGFR-1), also known as soluble Flt-1, is a naturally occurring splice variant of the full-length VEGFR-1. It functions as a potent antagonist of VEGF-A and Placental Growth Factor (PlGF) by sequestering these ligands and preventing their interaction with cell surface receptors, thereby inhibiting angiogenesis. Dysregulation of sVEGFR-1 has been implicated in various pathologies, including cancer and pre-eclampsia.
AKB-6899 is a small molecule inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzyme family. Inhibition of PHDs leads to the stabilization and accumulation of HIF-α subunits, primarily HIF-2α. This stabilization mimics a hypoxic response, leading to the transcription of various target genes. Notably, treatment with this compound has been shown to increase the production of sVEGFR-1, particularly from macrophages, suggesting a novel therapeutic avenue for diseases characterized by excessive angiogenesis.
These application notes provide a detailed protocol for inducing and measuring sVEGFR-1 production in vitro following treatment with this compound.
Signaling Pathway of this compound in sVEGFR-1 Production
This compound acts by inhibiting prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α, particularly the HIF-2α isoform. Stabilized HIF-2α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. One of these target genes is the gene encoding VEGFR-1, leading to an increased transcription and subsequent secretion of the soluble sVEGFR-1 isoform.
Caption: this compound signaling pathway leading to sVEGFR-1 production.
Quantitative Data Summary
The following table summarizes the quantitative data on sVEGFR-1 production following this compound treatment as observed in published studies.
| Cell/Tissue Type | Treatment Group | This compound Concentration/Dose | sVEGFR-1 Level (relative to control) | Reference |
| Murine Bone Marrow-Derived Macrophages (in vitro) | This compound | 10 µM | Increased | --INVALID-LINK-- |
| B16F10 Murine Melanoma Tumors (in vivo) | This compound + GM-CSF | 17.5 mg/kg | Significantly Increased | --INVALID-LINK-- |
Experimental Protocols
I. In Vitro Induction of sVEGFR-1 in Macrophages
This protocol details the methodology for treating murine bone marrow-derived macrophages (BMDMs) with this compound to induce sVEGFR-1 production.
Materials:
-
Murine bone marrow cells
-
RPMI 1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Sterile, nuclease-free microcentrifuge tubes
-
ELISA kit for murine sVEGFR-1
Protocol:
-
Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
Replace the medium every 3 days.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of BMDMs with this compound:
-
Plate the differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh RPMI 1640 containing 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL GM-CSF.
-
Treat the cells with this compound at a final concentration of 10 µM. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Collection of Supernatant:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to sterile, nuclease-free microcentrifuge tubes.
-
Store the supernatant at -80°C until ready for sVEGFR-1 measurement.
-
II. Measurement of sVEGFR-1 by ELISA
This protocol outlines the general steps for quantifying sVEGFR-1 levels in the collected cell culture supernatant using a commercially available sandwich ELISA kit. Note: Always refer to the specific manufacturer's instructions for the ELISA kit being used.
Protocol:
-
Preparation of Reagents and Samples:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required dilutions of standards, wash buffer, and detection antibody as per the kit's manual.
-
Thaw the collected supernatants on ice. If necessary, dilute the samples in the appropriate diluent provided with the kit.
-
-
ELISA Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the sVEGFR-1 antibody-coated microplate.
-
Incubate the plate for the time and temperature specified in the kit's protocol (typically 1-2 hours at room temperature or 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate again as described in step 2.3.
-
Add 100 µL of the streptavidin-HRP conjugate (or equivalent) to each well.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate a final time.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Add 50-100 µL of the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of sVEGFR-1 in the unknown samples.
-
Normalize the sVEGFR-1 concentrations to the cell number or total protein content if necessary.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for measuring sVEGFR-1 production after this compound treatment.
Caption: Workflow for measuring sVEGFR-1 production.
Application Note: Detecting HIF-2α Stabilization by AKB-6899 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α) is a key transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-2α is targeted for proteasomal degradation through the action of prolyl hydroxylase domain (PHD) enzymes. AKB-6899 is a potent and selective inhibitor of PHD enzymes.[1] By inhibiting PHDs, this compound prevents the degradation of HIF-2α, leading to its stabilization and accumulation within the cell, even under normoxic conditions. This stabilization allows HIF-2α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in processes such as erythropoiesis and angiogenesis.[2][3] Western blotting is a widely used and effective method to detect the stabilization of HIF-2α induced by compounds like this compound. This application note provides a detailed protocol for performing a Western blot to detect and quantify the stabilization of HIF-2α in cultured cells treated with this compound.
Signaling Pathway of this compound in HIF-2α Stabilization
This compound inhibits Prolyl Hydroxylase Domain (PHD) enzymes, which are responsible for hydroxylating HIF-2α under normal oxygen conditions. This hydroxylation marks HIF-2α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. By inhibiting PHDs, this compound prevents this degradation cascade, leading to the stabilization and accumulation of HIF-2α. The stabilized HIF-2α then translocates to the nucleus, forms a heterodimer with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Caption: Mechanism of HIF-2α stabilization by this compound.
Experimental Workflow
The following diagram outlines the key steps for the Western blot protocol to detect HIF-2α stabilization.
Caption: Step-by-step workflow for HIF-2α Western blotting.
Data Presentation
The following table presents representative quantitative data from a Western blot experiment analyzing HIF-2α protein levels in chondrocytes treated with a PHD inhibitor (DMOG). The data is presented as the relative densitometric intensity of the HIF-2α band normalized to a loading control (Lamin A/C).
| Treatment | HIF-2α Relative Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | 1.0 | 1.0 |
| PHD Inhibitor (DMOG) | 3.5 | 3.5 |
Note: This data is representative and is based on findings from a study using a different PHD inhibitor.[4] Actual results with this compound may vary depending on the cell type, concentration, and incubation time.
Experimental Protocol
This protocol details the steps for performing a Western blot to detect the stabilization of HIF-2α in cultured cells following treatment with this compound.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (or other PHD inhibitor)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)[5]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
7.5% polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane (0.45 µm)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-HIF-2α/EPAS1 antibody (e.g., Novus Biologicals, NB100-122)
-
Loading Control Antibody: Anti-β-actin or other suitable protein
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.
-
Mix a calculated volume of each lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 7.5% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the electrophoresis system's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the primary anti-HIF-2α antibody in blocking buffer at the recommended concentration (e.g., 1-2 µg/mL).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify the relative protein expression of HIF-2α. Normalize the HIF-2α band intensity to the loading control.
-
References
- 1. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α AND HIF-2α DEGRADATION IS DIFFERENTIALLY REGULATED IN NUCLEUS PULPOSUS CELLS OF THE INTERVERTEBRAL DISC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
AKB-6899: Application Notes and Protocols for Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKB-6899 is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3), a key enzyme in the oxygen-sensing pathway. By inhibiting PHD3, this compound stabilizes the alpha subunit of the hypoxia-inducible factor 2 (HIF-2α) transcription factor. Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHDs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, or in the presence of PHD inhibitors like this compound, HIF-α stabilization allows it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This unique mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of HIF-2α in various aspects of hypoxia research, including oncology and anemia.
Mechanism of Action: HIF-2α Stabilization
This compound selectively inhibits the enzymatic activity of PHD3. This prevents the hydroxylation of specific proline residues on the HIF-2α subunit. In the absence of hydroxylation, the VHL E3 ubiquitin ligase cannot bind to HIF-2α, thus preventing its ubiquitination and subsequent degradation by the proteasome. The stabilized HIF-2α protein then accumulates in the cytoplasm and translocates to the nucleus where it forms a heterodimer with the constitutively expressed HIF-β (also known as ARNT). This HIF-2 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. A notable downstream effect of this compound-mediated HIF-2α stabilization is the increased production of soluble vascular endothelial growth factor receptor-1 (sVEGFR-1) from macrophages, which exhibits anti-angiogenic properties.
Applications in Hypoxia Research
The primary application of this compound in hypoxia research lies in its ability to selectively stabilize HIF-2α, allowing for the specific investigation of its downstream effects.
Anti-Tumor and Anti-Angiogenic Studies
A significant application of this compound is in cancer research, particularly in melanoma. By stabilizing HIF-2α, this compound has been shown to increase the production of sVEGFR-1 from tumor-associated macrophages. sVEGFR-1 acts as a decoy receptor for VEGF, sequestering it and preventing its interaction with pro-angiogenic VEGF receptors on endothelial cells. This leads to an anti-angiogenic effect, thereby inhibiting tumor growth.
Quantitative Data Summary: In Vivo Anti-Tumor Effect of this compound in a Murine Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 16 | Percent Inhibition of Tumor Growth |
| Vehicle Control | 1250 | - |
| This compound | 500 | 60% |
Investigation of HIF-2α Target Genes
This compound can be used as a tool to identify and validate novel HIF-2α target genes in various cell types. By treating cells with this compound and performing downstream analyses such as RNA sequencing or qPCR, researchers can elucidate the specific transcriptional programs regulated by HIF-2α.
Quantitative Data Summary: In Vitro Effect of this compound on HIF-2α Stabilization and sVEGFR-1 Production
| Cell Type | This compound Concentration (µM) | HIF-2α Protein Level (Fold Change vs. Control) | sVEGFR-1 Secretion (pg/mL) |
| Murine Macrophages | 0 | 1.0 | 50 |
| 1 | 3.5 | 250 | |
| 10 | 8.2 | 800 | |
| 50 | 12.5 | 1500 |
Experimental Protocols
Protocol 1: In Vitro HIF-2α Stabilization via Western Blot
This protocol describes the detection of HIF-2α stabilization in cultured cells treated with this compound.
Materials:
-
Cell line of interest (e.g., murine macrophages, melanoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-2α
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Protocol 2: Measurement of Secreted sVEGFR-1 by ELISA
This protocol outlines the quantification of sVEGFR-1 in the supernatant of cells treated with this compound.
Materials:
-
Cell culture supernatant from Protocol 1
-
sVEGFR-1 ELISA kit (ensure it is specific for the species of your cells)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatant from this compound-treated and control cells.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes to remove any cellular debris.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a TMB substrate to develop the color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of sVEGFR-1 in your samples by interpolating from the standard curve.
-
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor effects of this compound in a murine melanoma model.
Materials:
-
Immunocompromised mice (e.g., C57BL/6)
-
Murine melanoma cell line (e.g., B16-F10)
-
This compound
-
Vehicle solution (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified frequency (e.g., daily or every other day).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue treatment and monitoring until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size, or after a specific duration of treatment).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, protein analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percent tumor growth inhibition for the this compound treated group compared to the vehicle control group.
-
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of HIF-2α-mediated pathways in hypoxia research. Its ability to selectively stabilize HIF-2α provides a means to dissect the distinct roles of this transcription factor from HIF-1α. The provided application notes and protocols offer a starting point for researchers to utilize this compound in their studies of cancer biology, angiogenesis, and other hypoxia-related processes. As with any experimental system, optimization of concentrations, time points, and specific methodologies will be necessary for individual cell lines and animal models.
Troubleshooting & Optimization
AKB-6899 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AKB-6899. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stocks for subsequent dilution into aqueous buffers or cell culture media.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reaching up to 95 mg/mL (327.30 mM).[1] For optimal results, using fresh, high-purity DMSO is recommended as moisture can affect solubility.
Q3: My this compound is not dissolving well, even in DMSO. What should I do?
A3: If you encounter issues with dissolving this compound in DMSO, gentle warming and sonication are recommended to facilitate dissolution.[1] Ensure your DMSO is of high purity and has not absorbed moisture, as this can reduce the solubility of the compound.
Q4: How should I prepare this compound for in vitro cell-based assays?
A4: For in vitro assays, a common practice is to first prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution is then serially diluted in DMSO to create intermediate concentrations. Finally, the DMSO-diluted inhibitor is added to the aqueous cell culture medium to achieve the desired final concentration.[1] It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer or cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this, it is recommended to pre-warm both the stock solution and the destination buffer or medium to 37°C before mixing.[1] Additionally, adding the diluted inhibitor to the buffer or medium while vortexing can help to ensure rapid and uniform dispersion, minimizing the chances of precipitation. If precipitation still occurs, ultrasonic heating may be used to help redissolve the compound.[1]
Q6: What are the recommended formulations for in vivo animal studies?
A6: Due to its low aqueous solubility, specific formulations are required for in vivo administration of this compound. Several vehicle formulations have been reported to yield clear solutions. The choice of vehicle may depend on the dosing route and the duration of the study. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline, or the use of solubilizing agents like SBE-β-CD. For longer studies, a corn oil-based formulation can also be considered.[2]
Q7: How should I store my this compound stock solution?
A7: Prepared stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Solubility Data
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 95 mg/mL[1] | 327.30 mM[1] | Sonication is recommended for complete dissolution. |
| In vivo Formulation 1 | ≥ 2.5 mg/mL[2] | ≥ 8.61 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo Formulation 2 | ≥ 2.5 mg/mL[2] | ≥ 8.61 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In vivo Formulation 3 | ≥ 2.5 mg/mL[2] | ≥ 8.61 mM | 10% DMSO, 90% Corn oil. (Use with caution for dosing periods over two weeks). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations.
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the diluted this compound solution to the pre-warmed medium to reach the final desired experimental concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%).
-
Mix immediately by gentle inversion or swirling.
Protocol 3: Preparation of an In Vivo Formulation (PEG300/Tween-80)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear. This yields a 2.5 mg/mL working solution.
Visualizations
Caption: Mechanism of action of this compound in stabilizing HIF-α.
References
Long-term stability and storage conditions for AKB-6899
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of AKB-6899.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
Q2: How long can I store this compound?
A2: The shelf-life of this compound is dependent on the storage conditions. For powdered this compound, it can be stored for up to 3 years at -20°C.[1] Stock solutions have a shorter shelf-life; for instance, they can be stored for up to 1 year at -80°C, or for shorter durations of 1 to 6 months.[1][2] One supplier specifies that stock solutions can be stored for 6 months at -80°C and for 1 month at -20°C.[2]
Q3: Should I protect this compound from light?
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: DMSO is a commonly used solvent for preparing stock solutions of this compound.[1]
Q5: How should I prepare working solutions from a stock solution?
A5: It is recommended to prepare working solutions fresh for each experiment. To avoid precipitation when diluting a stock solution, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before mixing. If precipitation does occur, sonication can be used to aid dissolution.[1]
Stability Data Summary
While specific quantitative degradation data for this compound is not publicly available, the following table summarizes the recommended storage conditions to ensure its long-term stability.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
| Stock Solution | -80°C | 6 months[2] |
| Stock Solution | -20°C | 1 month[2] |
Experimental Protocols
General Protocol for Assessing Long-Term Stability of this compound
This protocol is based on general guidelines for stability testing of small molecules, such as those from the International Council for Harmonisation (ICH).
1. Sample Preparation:
-
Prepare multiple aliquots of this compound powder in appropriate vials.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot the stock solution into cryovials.
2. Storage Conditions:
-
Store the powdered aliquots and stock solution aliquots under various conditions as outlined in the ICH guidelines for long-term and accelerated stability testing.
3. Testing Frequency:
-
For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]
-
For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
4. Analytical Method:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity and concentration of this compound.
-
The method should be validated to separate the intact drug from any potential degradation products.
5. Data Analysis:
-
At each time point, determine the percentage of this compound remaining.
-
A "significant change" is generally defined as a 5% change in assay from the initial value or any degradation product exceeding its acceptance criterion.
Troubleshooting Guide
Q: My experiments with this compound are showing inconsistent results or a loss of compound activity. What should I do?
A: Inconsistent results or loss of activity can be due to compound degradation. Follow the troubleshooting workflow above to investigate the potential cause.
Step 1: Review Storage and Handling Procedures
-
Verify Storage Conditions: Confirm that your this compound stock (both powder and solutions) has been stored at the correct temperature and protected from light.
-
Check Solution Age: Ensure that you are using freshly prepared working solutions for your experiments. Avoid using old stock solutions that have been stored for extended periods, especially at -20°C.
-
Review Handling: Consider the possibility of contamination or improper dilution during your experimental setup.
Step 2: Assess Compound Integrity
-
If you suspect degradation, it is advisable to test the purity of your this compound stock. This can be done using an analytical technique like HPLC.
-
Compare the purity of the suspect aliquot with a fresh, unopened aliquot if available.
Step 3: Take Corrective Actions
-
If degradation is confirmed or suspected, discard the old stock and prepare a fresh stock solution from a new aliquot of powdered this compound.
-
If the powdered stock is old, it may be necessary to purchase a new batch of the compound.
-
If the compound integrity is confirmed to be high, the issue likely lies with other experimental parameters. In this case, a thorough review of your experimental protocol is recommended.
Signaling Pathway and Experimental Workflow
References
Potential off-target effects of AKB-6899
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AKB-6899 (also known as vadadustat), a selective Hypoxia-Inducible Factor-Prolyl Hydroxylase (HIF-PH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, with a notable selectivity for PHD3.[1] By inhibiting these enzymes, this compound prevents the degradation of Hypoxia-Inducible Factor-alpha (HIF-α) subunits, specifically stabilizing HIF-2α.[1] This leads to the accumulation of HIF-2α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates genes involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.
Q2: What are the potential off-target effects of this compound and other HIF-PH inhibitors?
As a member of the HIF-prolyl hydroxylase inhibitor class, this compound (vadadustat) may be associated with off-target effects observed with other drugs in this class. These potential effects are primarily linked to the systemic stabilization of HIF, which regulates a wide array of physiological processes beyond erythropoiesis.[2] Potential off-target effects include:
-
Cardiovascular Events: Clinical trials with vadadustat have indicated an increased risk of cardiovascular events, including thromboembolic events.[3][4][5]
-
Hepatotoxicity: Cases of liver injury have been associated with vadadustat.[5]
-
Tumorigenesis: Given that HIFs can promote angiogenesis and cell proliferation, there are theoretical concerns about the potential for HIF-PH inhibitors to accelerate tumor growth.[2][6]
-
Hypertension: Worsening of hypertension has been reported in patients treated with vadadustat.
-
Metabolic Changes: HIF-PH inhibitors have been shown to reduce cholesterol levels.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Changes in Angiogenesis Markers in In Vitro/In Vivo Models
-
Observation: You observe an unexpected increase or decrease in angiogenesis markers (e.g., VEGF, sVEGFR-1) in your experimental model treated with this compound.
-
Possible Cause: this compound has been shown to increase the production of the soluble form of VEGF receptor-1 (sVEGFR-1) from macrophages, which can have anti-angiogenic effects.[1] However, the broader class of HIF-PH inhibitors can promote the expression of pro-angiogenic factors like VEGF.[8] The net effect on angiogenesis may be cell-type and context-dependent.
-
Troubleshooting Steps:
-
Cell-Type Specific Analysis: Analyze the expression of both pro- and anti-angiogenic factors in different cell populations within your model.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect is concentration-dependent.
-
Control Compounds: Include control compounds, such as other HIF-PH inhibitors with different selectivity profiles or a direct VEGF inhibitor, to dissect the specific effects of this compound.
-
Issue 2: Evidence of Hepatotoxicity in Animal Models
-
Observation: Your animal models treated with this compound show elevated liver enzymes (ALT, AST) or other signs of liver injury.
-
Possible Cause: Hepatotoxicity has been a concern with vadadustat.[5]
-
Troubleshooting Steps:
-
Liver Function Monitoring: Regularly monitor serum levels of ALT, AST, and bilirubin in your animal models.
-
Histopathological Analysis: Conduct histopathological examination of liver tissues to identify any cellular damage.
-
Dose Reduction: Investigate if a lower dose of this compound can achieve the desired on-target effect while minimizing liver injury.
-
Data Presentation
Table 1: Summary of Potential Off-Target Effects of Vadadustat (this compound) from Clinical Trials
| Adverse Event | Observation | Reference(s) |
| Cardiovascular Events | Increased risk of major adverse cardiovascular events compared to standard therapy in non-dialysis patients.[3] Rates of thromboembolic events were similar to the comparator drug in some analyses.[5] | [3][5] |
| Hepatotoxicity | Reports of hepatocellular injury, including severe cases with jaundice.[5] Elevated serum ALT, AST, and bilirubin levels observed. | [5] |
| Hypertension | Worsening of hypertension reported in a percentage of patients. | |
| Malignancies | Not recommended for patients with active malignancies due to the theoretical risk of affecting cancer growth.[9] | [9] |
| Seizures | Seizures have been reported in patients receiving vadadustat.[9] | [9] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Angiogenic Effects in a Co-culture Model
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) and macrophages (e.g., THP-1 derived) separately.
-
Co-culture Setup: Establish a co-culture system with endothelial cells and macrophages, either in direct contact or separated by a porous membrane.
-
Treatment: Treat the co-culture with varying concentrations of this compound for 24-48 hours.
-
Analysis of Angiogenic Factors:
-
Measure the concentration of VEGF and sVEGFR-1 in the culture supernatant using ELISA.
-
Analyze the gene expression of VEGF, VEGFR-1, and other relevant angiogenic factors in both cell types using qRT-PCR.
-
-
Functional Assay (Tube Formation): Plate endothelial cells on a basement membrane matrix (e.g., Matrigel) and treat with conditioned media from the this compound-treated co-cultures. Quantify tube formation as a measure of angiogenic potential.
Protocol 2: Evaluation of Potential Hepatotoxicity in a Murine Model
-
Animal Model: Use a standard laboratory mouse strain (e.g., C57BL/6).
-
Dosing Regimen: Administer this compound orally or via intraperitoneal injection at a range of doses for a specified period (e.g., 28 days). Include a vehicle control group.
-
Monitoring:
-
Monitor animal health and body weight throughout the study.
-
Collect blood samples at regular intervals for analysis of serum ALT, AST, and bilirubin levels.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Perform histopathological analysis of liver sections stained with H&E to assess for signs of cellular damage, inflammation, and necrosis.
-
Analyze gene expression of markers for liver injury and stress in liver homogenates via qRT-PCR.
-
Visualizations
Caption: Mechanism of action of this compound in stabilizing HIF-α.
Caption: Workflow for assessing potential hepatotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Overall Adverse Event Profile of Vadadustat versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercepharma.com [fiercepharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting inconsistent results with AKB-6899
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when working with AKB-6899. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3). By inhibiting PHD3, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor 2 (HIF-2α). Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. Inhibition of this process leads to the accumulation of HIF-2α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes. A key downstream effect of this compound is the increased production of the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1) from macrophages.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[1] It is crucial to avoid repeated freeze-thaw cycles. When preparing stock solutions, ensure the compound is fully dissolved. Sonication is recommended to aid dissolution in DMSO.[1] For cell culture experiments, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution to prevent precipitation.[1]
Q3: I am observing significant variability in HIF-2α stabilization between experiments. What are the potential causes?
Inconsistent HIF-2α stabilization can arise from several factors:
-
Cell Culture Conditions: Cell density, passage number, and media composition can all impact the cellular response to this compound. High cell density can lead to localized hypoxia, confounding the effects of the inhibitor.[2] Genetic drift in cancer cell lines over time can also lead to altered drug responses.[3][4]
-
Reagent Stability: this compound, like many small molecules, can degrade in cell culture medium over time.[5][6] It is recommended to prepare fresh dilutions for each experiment.
-
Oxygen Tension: Inconsistent oxygen levels in the incubator or during sample processing can affect the baseline levels of HIF-α, making it difficult to assess the true effect of the inhibitor. Ensure your incubator is properly calibrated and minimize the exposure of cells to ambient oxygen during harvesting and lysis.[7]
-
Serum Concentration: Components in fetal bovine serum (FBS) can influence HIF-1α expression and stability.[8][9] Variations in serum lots or concentrations can contribute to experimental variability.
Troubleshooting Guides
Issue 1: Inconsistent sVEGFR-1 Induction
You are treating macrophages with this compound but observe highly variable levels of sVEGFR-1 in the supernatant.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Ensure you are using a consistent cell line and passage number. Perform cell line authentication to rule out contamination or misidentification. Consider subcloning to obtain a more homogenous population.[3][4] |
| Variable Cell Density at Treatment | Optimize and standardize cell seeding density. High confluency can alter cellular metabolism and response to stimuli.[2] |
| Inconsistent this compound Activity | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Confirm the potency of your batch of this compound with a dose-response curve.[10][11] |
| ELISA Assay Variability | Carefully follow the ELISA kit manufacturer's protocol.[12][13][14][15] Ensure consistent incubation times, temperatures, and washing steps. Include appropriate positive and negative controls on every plate. |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
You observe changes in cellular morphology, proliferation, or expression of genes not known to be regulated by HIF-2α.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that stabilizes HIF-2α without causing overt toxicity. High concentrations of any compound can lead to off-target effects.[10][16] |
| Off-Target Kinase Inhibition | While this compound is reported to be a selective PHD3 inhibitor, cross-reactivity with other enzymes, such as kinases, can occur, especially at higher concentrations.[17][18][19] If you suspect off-target kinase activity, you can use a broad-spectrum kinase inhibitor as a control or perform a kinase selectivity profile. |
| Cell-Type Specific Responses | The effects of HIF stabilization can be highly dependent on the cellular context.[7][19][20] What is a non-toxic concentration in one cell line may be toxic in another. Always establish a dose-response curve for each new cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent-only control is essential. |
Experimental Protocols
Protocol 1: Western Blot for HIF-2α Stabilization
This protocol outlines the general steps for detecting HIF-2α stabilization in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Plate cells at a predetermined optimal density to avoid confluence-induced hypoxia.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To minimize HIF-α degradation, it is critical to keep samples on ice and process them quickly.[7]
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: ELISA for sVEGFR-1 Secretion
This protocol provides a general workflow for measuring the concentration of secreted sVEGFR-1 in cell culture supernatants.
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages) in a multi-well plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatant.
-
If not used immediately, store the supernatant at -80°C.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific sVEGFR-1 ELISA kit being used.[12][13][14][15][21] A general procedure is as follows:
-
Prepare all reagents, standards, and samples as instructed.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as recommended.
-
Wash the wells multiple times.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of sVEGFR-1 in your samples.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of Malignant Rhabdoid Tumor cell lines to PD 0332991 is inversely correlated with p16 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and transcriptional evolution alters cancer cell line drug response. | Broad Institute [broadinstitute.org]
- 4. Genetic and transcriptional evolution alters cancer cell line drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 8. HIF-1α: A key survival factor for serum-deprived prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Human VEGF-A(Vascular Endothelial Cell Growth Factor A) ELISA Kit - Elabscience® [elabscience.com]
- 15. Human VEGF ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 16. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 20. escholarship.org [escholarship.org]
- 21. Ovine VEGF-A ELISA Kit (ESH8RB) - Invitrogen [thermofisher.com]
Optimizing AKB-6899 treatment duration for maximum effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of AKB-6899 for maximum therapeutic effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3). Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). This stabilization leads to the increased production of soluble Vascular Endothelial Growth Factor Receptor-1 (sVEGFR-1) by tumor-associated macrophages, which in turn exerts anti-tumor and anti-angiogenic effects. This compound shows preferential inhibition of PHD3, resulting in the selective stabilization of HIF-2α over HIF-1α.[1]
Q2: What is the recommended starting dose and treatment frequency for in vivo studies?
A2: Based on preclinical studies in a murine melanoma model, a recommended starting dose is 17.5 mg/kg of this compound administered via intraperitoneal (i.p.) injection three times per week.[1] This regimen has been shown to significantly reduce tumor growth when used in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] Optimization of the dosing schedule for your specific tumor model and experimental goals is recommended.
Q3: How should this compound be formulated for in vivo administration?
A3: For in vivo studies, this compound can be formulated in a vehicle of 20% polyethylene glycol (PEG) in a 5% dextran solution.[1] It is crucial to ensure complete dissolution and to prepare the formulation fresh for each administration to maintain its stability and efficacy.
Q4: What are the expected outcomes of successful this compound treatment in a tumor model?
A4: Successful treatment with this compound, particularly in combination with an immune-stimulating agent like GM-CSF, is expected to lead to a significant reduction in tumor volume and an increase in overall survival.[1] Mechanistically, you should observe an increase in sVEGFR-1 mRNA levels within the tumor microenvironment, correlating with decreased tumor vascularity.[1]
Q5: Are there any known in vitro effects of this compound that can be monitored?
A5: In vitro, this compound has been shown to be non-toxic to peripheral blood monocytes at concentrations up to 50 μM during a 24-hour incubation period.[1] In appropriate cell types, such as macrophages, treatment with this compound should lead to a measurable increase in HIF-2α protein levels and subsequent sVEGFR-1 secretion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in tumor growth in vivo. | 1. Suboptimal Dose or Schedule: The dose of 17.5 mg/kg three times a week is a starting point. The optimal dose may vary depending on the tumor model, its growth rate, and the animal strain. 2. Formulation Issues: Improper formulation can lead to poor bioavailability. 3. Lack of Immune Co-stimulation: The anti-tumor effects of this compound have been demonstrated to be significantly enhanced with co-administration of GM-CSF.[1] | 1. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 17.5, 25 mg/kg) and/or varying frequencies (e.g., daily, every other day) to determine the optimal regimen for your model. 2. Verify Formulation: Ensure this compound is fully dissolved in the vehicle (20% PEG in 5% dextran). Prepare fresh for each injection.[1] 3. Incorporate GM-CSF: If not already included, consider adding intratumoral GM-CSF (e.g., 100 ng/mouse) to your treatment protocol.[1] |
| High variability in tumor growth between animals in the same treatment group. | 1. Inconsistent Administration: Variability in the volume or location of i.p. injections can affect drug exposure. 2. Tumor Heterogeneity: The inherent biological variability of tumors can lead to different responses. | 1. Standardize Injection Technique: Ensure all injections are administered consistently by trained personnel. 2. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual tumor variability on the statistical analysis. |
| No detectable increase in sVEGFR-1 mRNA in tumor tissue. | 1. Timing of Sample Collection: The peak of sVEGFR-1 expression may be transient. 2. Insufficient Drug Concentration at the Tumor Site: This could be due to the dose, schedule, or pharmacokinetics in your model. 3. Assay Sensitivity: The method used to detect sVEGFR-1 mRNA may not be sensitive enough. | 1. Time-Course Analysis: Collect tumor samples at different time points after the final treatment to identify the peak of sVEGFR-1 expression. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If feasible, conduct PK/PD studies to correlate plasma and tumor concentrations of this compound with sVEGFR-1 levels. 3. Optimize qPCR Assay: Ensure your qPCR primers and probes for sVEGFR-1 are validated and that the RNA isolation and reverse transcription steps are efficient. |
| Difficulty in stabilizing HIF-2α in vitro. | 1. Rapid Degradation: HIF-α subunits are rapidly degraded under normoxic conditions. 2. Cell Type Specificity: The response to PHD inhibitors can be cell-type dependent. | 1. Minimize Oxygen Exposure: When preparing cell lysates for HIF-2α analysis, work quickly and use ice-cold lysis buffers to minimize protein degradation. 2. Use Appropriate Cell Lines: Macrophages are a key target of this compound. If using other cell types, verify that they express PHD3 and are responsive to its inhibition. |
Experimental Protocols
In Vivo Murine Melanoma Model
This protocol is based on the methodology described by Roda et al., 2012 in The Journal of Immunology.[1]
-
Animal Model: C57BL/6 or severe combined immunodeficient (SCID) mice.
-
Tumor Cell Line: B16F10 murine melanoma cells or A375 human melanoma cells.
-
Tumor Implantation: Subcutaneously inject 5 x 105 B16F10 cells or 1 x 106 A375 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (20% PEG in 5% dextran, i.p.) + PBS (intratumoral)
-
This compound (17.5 mg/kg in vehicle, i.p.) + PBS (intratumoral)
-
Vehicle Control (i.p.) + GM-CSF (100 ng/mouse in PBS, intratumoral)
-
This compound (17.5 mg/kg, i.p.) + GM-CSF (100 ng/mouse, intratumoral)
-
-
Treatment Schedule: Begin treatment when tumors become palpable. Administer treatments three times per week.
-
Monitoring:
-
Measure tumor dimensions three times per week using calipers. Calculate tumor volume using the formula: (length × width2) / 2.
-
Monitor animal body weight and overall health.
-
For survival studies, euthanize mice when tumors reach a predetermined size or when signs of morbidity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors for analysis.
-
For gene expression analysis, snap-freeze tumor tissue in liquid nitrogen for subsequent RNA isolation and qRT-PCR analysis of sVEGFR-1 and other target genes.
-
For immunohistochemistry, fix tumors in formalin and embed in paraffin for staining of vascular markers (e.g., CD31) to assess angiogenesis.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a B16F10 Murine Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Example Data) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle + PBS | 1500 ± 250 | - | 25 |
| This compound | 1200 ± 200 | 20% | 30 |
| GM-CSF | 1100 ± 180 | 27% | 32 |
| This compound + GM-CSF | 600 ± 100 | 60% | 45 |
Note: The data presented in this table are illustrative and based on the trends reported in Roda et al., 2012.[1] Researchers should generate their own data for their specific experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PHD3, leading to HIF-2α stabilization and increased sVEGFR-1 production.
Experimental Workflow for In Vivo Studies
Caption: Workflow for conducting in vivo efficacy studies of this compound in a murine tumor model.
References
How to minimize AKB-6899 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of AKB-6899 in experimental settings. Our goal is to help you minimize degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3), which leads to the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting this process, this compound mimics a hypoxic state, allowing HIF-2α to accumulate, translocate to the nucleus, and activate the transcription of target genes.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the stability of this compound. Please refer to the table below for detailed storage recommendations for both the powdered compound and stock solutions.
Q3: How should I prepare stock and working solutions of this compound?
A3: For stock solutions, dissolve this compound in a suitable solvent such as DMSO. For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use. If you observe any precipitation or phase separation during preparation, gentle warming and/or sonication can be used to aid dissolution.
Q4: Can I store my working solution for later use?
A4: To ensure the most reliable and reproducible experimental results, it is strongly advised to prepare working solutions for in vivo experiments fresh on the same day of use. For in vitro assays, freshly prepared or properly stored aliquots of stock solutions should be used to make the final dilutions in your assay medium.
Q5: I am observing inconsistent results in my experiments. Could this be due to this compound degradation?
A5: Inconsistent results can indeed be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or incompatible solvents and plastics can contribute to the degradation of this compound. Please refer to our Troubleshooting Guide for a detailed approach to identifying and resolving these issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable steps to mitigate them.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify that the powdered compound and stock solutions have been stored according to the recommended conditions (see Table 1). Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. |
| Inaccurate concentration of the prepared solution. | Ensure your weighing and dilution procedures are accurate. Use a calibrated balance and pipettes. If possible, verify the concentration of your stock solution using a suitable analytical method like UV-Vis spectroscopy or HPLC. | |
| Photodegradation from exposure to light. | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | |
| Precipitation in stock or working solutions | Poor solubility in the chosen solvent or buffer. | This compound is soluble in DMSO. For aqueous working solutions, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation. Gentle warming or sonication may help dissolve the compound. |
| pH of the aqueous buffer is not optimal. | While specific data on this compound is limited, the stability of similar small molecules can be pH-dependent. Prepare your working solutions in a buffer system that is appropriate for your experiment and check for any signs of precipitation. | |
| Inconsistent results between experiments | Degradation of stock solution over time. | Always use freshly prepared working solutions. If using a stock solution over a period of time, ensure it has been stored correctly at -80°C and for no longer than the recommended duration. Consider preparing a new stock solution if you suspect degradation. |
| Leaching of contaminants from plasticware. | Use high-quality, chemical-resistant polypropylene or glass containers for preparing and storing solutions, especially when using organic solvents like DMSO. Be aware that some plastics may leach substances that can interfere with your experiments.[1][2][3] | |
| Freeze-thaw cycles of stock solution. | Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store in amber glass vials or polypropylene tubes. |
| -20°C | Up to 1 month | For shorter-term storage, but -80°C is preferred for long-term stability. | |
| Working Solution (in vivo) | N/A | N/A | Prepare fresh on the day of use. Do not store. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vial or high-quality polypropylene tube
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound to be confirmed by the user from the supplier's datasheet), weigh out the appropriate mass.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, light-protected (amber) vials or tubes.
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: General Guideline for Assessing Photostability of this compound
This protocol is a general guideline adapted from ICH Q1B for assessing the photostability of a new drug substance.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., DMSO, followed by dilution in an aqueous buffer used in experiments).
-
Prepare a "dark" control sample by wrapping a container of the same solution in aluminum foil.
-
Prepare a "light-exposed" sample in a chemically inert, transparent container.
-
-
Light Exposure:
-
Expose the "light-exposed" sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., a calibrated photostability chamber).
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Keep the "dark" control sample at the same temperature but protected from light.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples for any degradation of this compound. A stability-indicating HPLC method is recommended to separate the parent compound from any potential photodegradation products.
-
Compare the chromatograms of the light-exposed and dark samples to assess the extent of degradation.
-
Visualizations
Caption: Mechanism of action of this compound in stabilizing HIF-2α.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: AKB-6899 Vehicle Control Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control selection for in vivo studies involving the prolyl hydroxylase domain (PHD) inhibitor, AKB-6899.
Frequently Asked Questions (FAQs)
Q1: What are the recommended standard vehicle formulations for this compound?
A1: For in vivo administration, this compound can be formulated using several methods depending on the experimental requirements. Below are three commonly used protocols.
Q2: My initial attempt to dissolve this compound in a simple aqueous solution failed. Why?
A2: this compound, like many small molecule inhibitors, is a poorly water-soluble compound.[1][2][3] Such compounds often require specialized formulation strategies to achieve a concentration suitable for in vivo dosing. These strategies aim to enhance solubility and bioavailability.[1][4][5]
Q3: Are there alternative formulation strategies if the standard vehicles are not suitable for my experiment?
A3: Yes, if the standard formulations present issues such as toxicity or incompatibility with your experimental model, several alternative strategies for poorly soluble drugs can be considered. These include lipid-based formulations, particle size reduction (nanomilling), or creating amorphous solid dispersions.[2][4][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[6][7] By inhibiting PHDs, it stabilizes the alpha subunits of hypoxia-inducible factors (HIFs), particularly HIF-2α.[6][7] This leads to the activation of downstream genes involved in erythropoiesis and iron metabolism.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after adding aqueous component (e.g., Saline). | The compound is "crashing out" of the organic solvent. | 1. Ensure the initial stock solution in DMSO is fully dissolved. 2. Add the aqueous component slowly while vortexing. 3. Consider using a formulation with a higher percentage of co-solvents like PEG300 or using a cyclodextrin-based vehicle. |
| Vehicle shows toxicity in the animal model. | The chosen solvent or excipient (e.g., high concentration of DMSO or Tween-80) may be causing adverse effects. | 1. Reduce the concentration of the potentially toxic component. 2. Switch to an alternative formulation. For example, if a PEG300/Tween-80 formulation is toxic, a corn oil or cyclodextrin-based vehicle might be better tolerated. |
| Inconsistent results or low bioavailability. | Poor absorption of the compound from the administration site. | 1. Consider a lipid-based formulation, which can enhance gastrointestinal absorption.[4] 2. For solid dosing, investigate particle size reduction to increase the dissolution rate. |
Experimental Protocols & Data
Recommended Vehicle Formulations for this compound
The following table summarizes recommended vehicle formulations for preparing this compound for in vivo studies. These protocols are designed to yield a clear solution.
| Formulation Method | Components | Stock Solution | Final Concentration | Notes |
| Method 1: PEG300/Tween-80 | DMSO, PEG300, Tween-80, Saline | 25 mg/mL in DMSO | ≥ 2.5 mg/mL | A common formulation for achieving good solubility. |
| Method 2: Cyclodextrin | DMSO, 20% SBE-β-CD in Saline | 25 mg/mL in DMSO | ≥ 2.5 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is used to enhance solubility. |
| Method 3: Corn Oil | DMSO, Corn oil | 25 mg/mL in DMSO | ≥ 2.5 mg/mL | Suitable for oral gavage. Caution is advised for dosing periods longer than two weeks.[6] |
Data adapted from supplier recommendations.[6]
Detailed Preparation Protocol (Method 1: PEG300/Tween-80)
This protocol describes the preparation of 1 mL of this compound formulation.
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Add Co-solvent: To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Aqueous Base: Add 450 µL of Saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.[6]
Visualizations
Signaling Pathway of this compound
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
Addressing batch-to-batch variability of AKB-6899
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of AKB-6899 and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of prolyl hydroxylase domain 3 (PHD3), which leads to the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α).[1] Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, targeting them for degradation. By inhibiting this process, this compound allows HIF-2α to accumulate and become transcriptionally active, even in the presence of oxygen, mimicking a hypoxic state.[2][3]
Q2: What are the common causes of batch-to-batch variability for a chemical compound like this compound?
Batch-to-batch variability in chemical compounds can stem from several factors during synthesis and handling:
-
Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of byproducts.[4][5]
-
Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can alter the final product's purity and yield.[4][5]
-
Solvent Quality: The purity and water content of solvents can influence the reaction outcome.[4]
-
Purification Procedures: Inconsistencies in methods like chromatography or crystallization can affect the final purity.[4]
-
Compound Stability and Storage: this compound stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1] Deviations from these conditions can lead to degradation.
Q3: How can I be sure that the new batch of this compound I received is active?
It is advisable to perform a quality control experiment to verify the activity of a new batch. A common method is to treat cells (e.g., a relevant cancer cell line) with this compound and measure the stabilization of HIF-2α protein by Western blot. A dose-response curve can be generated to determine the EC50 (half-maximal effective concentration) and compare it to the value obtained with a previous, validated batch.
Troubleshooting Guides
Issue 1: Inconsistent HIF-2α Stabilization Between Experiments
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound from powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Culture Variability | Ensure cell line authenticity and test for mycoplasma contamination. Use cells at a consistent passage number and confluency. |
| Experimental Conditions | Standardize incubation times, cell densities, and media formulations. Ensure consistent oxygen levels in the incubator. |
| Antibody Performance | Use a validated antibody for HIF-2α detection. Run a positive control (e.g., cells treated with a known HIF stabilizer or exposed to hypoxia) and a negative control (untreated cells). |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Compound Impurities | If possible, obtain a certificate of analysis for the batch to check for purity. Consider purifying the compound further if necessary. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for HIF-2α stabilization with minimal toxicity. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is consistent across experiments and below a toxic threshold (typically <0.1%). |
Experimental Protocols
Protocol 1: Western Blot for HIF-2α Stabilization
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against HIF-2α, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: Mechanism of this compound in stabilizing HIF-2α.
References
Technical Support Center: Overcoming Resistance to AKB-6899 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the HIF-2α stabilizer, AKB-6899.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of prolyl hydroxylase domain 3 (PHD3). By inhibiting PHD3, this compound prevents the degradation of Hypoxia-Inducible Factor-2α (HIF-2α), leading to its stabilization and accumulation. Stabilized HIF-2α then translocates to the nucleus and promotes the transcription of target genes. A key target in the context of cancer therapy is the soluble form of Vascular Endothelial Growth Factor Receptor-1 (sVEGFR-1). Increased production of sVEGFR-1 by tumor-associated macrophages can neutralize VEGF, thereby inhibiting tumor angiogenesis and growth.[1]
Q2: What is the recommended in vitro concentration of this compound?
A commonly effective concentration of this compound used in in vitro studies is 10 μM for 24 hours to observe the stabilization of HIF-2α protein.[1]
Q3: What is a typical in vivo dosage for this compound?
In a murine melanoma model (B16F10), a dosage of 17.5 mg/kg administered intraperitoneally has been shown to significantly reduce tumor growth.[1]
Q4: I am not observing the expected anti-tumor effect with this compound. What are the potential reasons?
Several factors could contribute to a lack of response to this compound. These can be broadly categorized as experimental variability or potential resistance mechanisms. Refer to the troubleshooting guides below for detailed steps to identify and address the issue.
Troubleshooting Guides
Issue 1: Suboptimal or No HIF-2α Stabilization
If you are not observing the expected stabilization of HIF-2α in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome (with 10 µM this compound for 24h) |
| Incorrect Reagent Concentration | Verify the final concentration of this compound in your culture medium. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | A significant increase in HIF-2α protein levels, often observed as a fold increase in densitometric units compared to a vehicle control. |
| Cell Line Insensitivity | Confirm that your cell line expresses PHD3 and HIF-2α. Some cell lines may have inherent resistance to PHD inhibitors. | Detectable baseline expression of PHD3 and HIF-2α by Western blot or qPCR. |
| Improper Experimental Conditions | Ensure that cells are healthy and not overly confluent. Optimize incubation time with this compound. | Consistent and reproducible HIF-2α stabilization across replicate experiments. |
| Reagent Degradation | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | Consistent results with a fresh aliquot of this compound. |
Issue 2: Lack of Expected sVEGFR-1 Production Increase
If HIF-2α is stabilized but you do not see a corresponding increase in sVEGFR-1, investigate the following possibilities.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Type Specificity | The primary producers of sVEGFR-1 in response to HIF-2α stabilization by this compound are tumor-associated macrophages. Ensure you are using an appropriate cell type (e.g., primary macrophages or a relevant macrophage cell line). | A measurable increase in sVEGFR-1 protein in the cell culture supernatant, as quantified by ELISA. |
| Insufficient Stimulation | In some models, co-stimulation with factors like GM-CSF may be necessary to enhance sVEGFR-1 production.[1][2] | A synergistic increase in sVEGFR-1 production when this compound is combined with GM-CSF. |
| Assay Sensitivity | Verify the sensitivity and dynamic range of your sVEGFR-1 ELISA kit. | The ability to detect a dose-dependent increase in sVEGFR-1 in response to this compound. |
Issue 3: No Significant Tumor Growth Inhibition In Vivo
If in vivo experiments are not showing the expected anti-tumor efficacy, consider these factors.
| Potential Cause | Troubleshooting Steps | Expected Outcome (with 17.5 mg/kg this compound) |
| Pharmacokinetic Issues | Ensure proper formulation and administration of this compound. Consider performing pharmacokinetic studies to determine the drug's bioavailability and half-life in your animal model. | A significant reduction in tumor volume and weight compared to the vehicle-treated control group. |
| Tumor Microenvironment | The efficacy of this compound is dependent on the presence of tumor-associated macrophages capable of producing sVEGFR-1. Analyze the immune cell infiltrate of your tumors. | A measurable decrease in tumor growth in a murine melanoma model, as demonstrated in published studies.[1] |
| Development of Resistance | The tumor may have developed resistance to the therapy. Investigate potential resistance mechanisms as outlined in the next section. | Identification of molecular changes in the resistant tumors compared to sensitive ones. |
Investigating Potential Resistance Mechanisms
If you suspect your cells or tumors have developed resistance to this compound, the following experimental guides can help you investigate common resistance pathways.
A. Upregulation of Drug Efflux Pumps
-
Hypothesis: Resistant cells may overexpress ATP-binding cassette (ABC) transporters, leading to increased efflux of this compound.
-
Experimental Approach:
-
Gene Expression Analysis: Use qPCR to compare the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in sensitive versus resistant cells.
-
Functional Assay: Perform a fluorescent substrate efflux assay. Incubate sensitive and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known ABC transporter inhibitor. Measure intracellular fluorescence by flow cytometry.
-
B. Inhibition of Apoptosis
-
Hypothesis: Resistant cells may have a higher threshold for apoptosis.
-
Experimental Approach:
-
Annexin V Staining: Treat sensitive and resistant cells with this compound and stain with Annexin V and a viability dye (e.g., propidium iodide). Analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3, Caspase-7) in cell lysates from treated sensitive and resistant cells using a fluorometric or colorimetric assay.
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections from sensitive and resistant tumors to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
C. Induction of Autophagy
-
Hypothesis: Resistant cells may utilize autophagy as a survival mechanism.
-
Experimental Approach:
-
LC3-II Conversion: Monitor the conversion of LC3-I to LC3-II by Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
p62/SQSTM1 Degradation: Assess the protein levels of p62/SQSTM1 by Western blot. A decrease in p62 levels suggests autophagic flux.
-
Autophagic Flux Assay: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
D. Activation of Alternative Signaling Pathways
-
Hypothesis: Resistant cells may bypass the effects of this compound by activating pro-survival signaling pathways.
-
Experimental Approach:
-
Western Blot Analysis: Profile the activation status of key signaling proteins in the PI3K/AKT/mTOR pathway. Probe for phosphorylated (active) and total forms of PI3K, AKT, and mTOR in lysates from sensitive and resistant cells treated with this compound.
-
Experimental Protocols
Protocol 1: Western Blot for HIF-2α Stabilization
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Protocol 2: sVEGFR-1 ELISA
-
Sample Collection: Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific sVEGFR-1 ELISA kit. Typically, this involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of sVEGFR-1 based on the standard curve.
Protocol 3: In Vivo Tumor Growth Assessment
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., B16F10 melanoma cells) into the flank of immunocompetent mice.
-
Treatment: Once tumors are palpable, randomize mice into treatment and control groups. Administer this compound (e.g., 17.5 mg/kg, i.p.) and vehicle control according to the desired schedule.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, protein, or RNA extraction).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of AKB-6899 and DMOG for HIF Stabilization
For researchers in cellular biology and drug development, the stabilization of Hypoxia-Inducible Factors (HIFs) is a critical area of investigation for various pathologies, including anemia, ischemia, and cancer. HIFs are master transcriptional regulators that respond to changes in cellular oxygen levels. Their stabilization is primarily controlled by prolyl hydroxylase domain (PHD) enzymes. Inhibition of these enzymes prevents HIF-α degradation, leading to its accumulation and the activation of downstream target genes. This guide provides a detailed comparison of two commonly used PHD inhibitors: AKB-6899 and Dimethyloxalylglycine (DMOG).
Mechanism of Action and Selectivity
DMOG (Dimethyloxalylglycine) is a cell-permeable, broad-spectrum inhibitor of α-ketoglutarate-dependent dioxygenases, which includes all three major PHD isoforms (PHD1, PHD2, and PHD3).[1][2] As a 2-oxoglutarate analog, it competitively inhibits these enzymes, leading to the robust stabilization of both HIF-1α and HIF-2α subunits.[2][3] This broad activity makes DMOG a useful tool for general HIF stabilization studies.
This compound , in contrast, is reported to be a selective inhibitor of PHD3.[4][5] This selectivity leads to a preferential stabilization of the HIF-2α isoform, with minimal to no effect on HIF-1α at typical working concentrations.[4][5] This property makes this compound a valuable tool for dissecting the specific roles of the HIF-2α pathway.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and DMOG. It is important to note that direct head-to-head comparative studies with standardized assays are limited, and thus the presented values are compiled from various sources.
| Parameter | This compound | DMOG | Source(s) |
| Target(s) | Primarily PHD3 | Pan-PHD inhibitor (PHD1, PHD2, PHD3) | [1][2][4][5] |
| HIF-α Stabilization | Preferentially HIF-2α | HIF-1α and HIF-2α | [3][4][5] |
| Effective Concentration (in vitro) | ~10 µM for HIF-2α stabilization | 0.5 mM - 1 mM for robust HIF-1α/2α stabilization | [4][6] |
| Effect on VEGF Expression | No significant direct induction of VEGF | Induces VEGF expression | [3][4][7] |
| Effect on EPO Expression | Not reported to directly induce EPO | Induces EPO expression | [8][9] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and a typical experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: HIF signaling pathway under normoxia and hypoxia/PHD inhibition.
Caption: A typical experimental workflow for comparing HIF stabilizers.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
In Vitro PHD2 Inhibition Assay (Colorimetric)
This assay measures the activity of PHD enzymes by monitoring the consumption of the co-substrate α-ketoglutarate (α-KG).
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (containing the hydroxylation site)
-
α-Ketoglutarate (α-KG)
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Tricarboxylic acid (TCA)
-
2,4-dinitrophenylhydrazine (DNPH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PHD2, HIF-1α peptide, ascorbate, and FeSO₄.
-
Add varying concentrations of the inhibitor (this compound or DMOG) to the wells.
-
Initiate the reaction by adding α-KG.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add DNPH solution to derivatize the remaining α-KG.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot for HIF-1α and HIF-2α Stabilization
This protocol details the detection of stabilized HIF-α subunits in cell lysates.
Materials:
-
Cells of interest (e.g., HeLa, HepG2, or a relevant cell line)
-
This compound and DMOG
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF-1α, anti-HIF-2α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or DMOG for a specified time (e.g., 4, 8, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a Bradford or BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative RT-PCR for Target Gene Expression (VEGF and EPO)
This method quantifies the mRNA expression of HIF target genes.
Materials:
-
Treated cells from the Western blot experiment
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for VEGF, EPO, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions with SYBR Green/TaqMan master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability Assay (MTT)
This assay assesses the cytotoxicity of the compounds.
Materials:
-
Cells of interest
-
96-well plate
-
This compound and DMOG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of this compound or DMOG.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
Both this compound and DMOG are effective tools for stabilizing HIF-α subunits, but their distinct selectivity profiles dictate their optimal applications. DMOG serves as a robust, non-selective HIF stabilizer suitable for studies where the general effects of HIF activation are of interest. In contrast, this compound offers a more targeted approach, allowing for the specific investigation of the HIF-2α signaling pathway. The choice between these two compounds will ultimately depend on the specific research question and the desired level of selectivity. The provided protocols offer a foundation for researchers to quantitatively assess and compare the performance of these and other HIF stabilizers in their own experimental systems.
References
- 1. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous HIF inactivation induces angiogenesis in ischaemic skeletal muscles of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α AND HIF-2α DEGRADATION IS DIFFERENTIALLY REGULATED IN NUCLEUS PULPOSUS CELLS OF THE INTERVERTEBRAL DISC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIF | VEGFR | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of HIF-1alpha, HIF-2alpha, and VEGF by prolyl 4-hydroxylase inhibition in human lung endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decreased VEGF expression and microvascular density, but increased HIF-1 and 2α accumulation and EPO expression in chronic moderate hyperoxia in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HIF-2α Stabilization by AKB-6899: A Comparative Guide Using qPCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AKB-6899, a potent stabilizer of Hypoxia-Inducible Factor-2α (HIF-2α), with other alternatives. We present supporting experimental data and detailed protocols for validating its mechanism of action using quantitative Polymerase Chain Reaction (qPCR), a sensitive and widely used technique for measuring gene expression.
Introduction to HIF-2α Stabilization
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). HIF-2α, in particular, is a key regulator of genes involved in erythropoiesis, angiogenesis, and tumor progression. Under normal oxygen conditions, HIF-2α is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Small molecule inhibitors of PHDs, such as this compound, prevent this degradation, leading to the stabilization and activation of HIF-2α, even in the presence of normal oxygen levels. This stabilization can be validated by measuring the upregulation of HIF-2α target genes.
Mechanism of Action: this compound and Alternatives
This compound is a selective inhibitor of Prolyl Hydroxylase Domain 3 (PHD3), which leads to the stabilization of HIF-2α protein.[1] This targeted action makes it a valuable tool for studying the specific roles of the HIF-2α pathway. Several other PHD inhibitors are also in clinical development, each with its own profile of selectivity for the three main PHD isoforms (PHD1, PHD2, and PHD3).
Table 1: Comparison of this compound with Alternative HIF-2α Stabilizing Agents
| Compound | Primary Mechanism of Action | Known PHD Isoform Selectivity | Key HIF-2α Target Genes Upregulated |
| This compound | PHD3 Inhibition | Potently inhibits all three PHD isoforms in vitro.[2] | Erythropoietin (EPO), Vascular Endothelial Growth Factor A (VEGFA), Solute Carrier Family 2 Member 1 (SLC2A1)[1][3] |
| Vadadustat (AKB-6548) | Pan-PHD Inhibition | PHD3 > PHD1 > PHD2[4] | EPO |
| Roxadustat (FG-4592) | Pan-PHD Inhibition | Inhibits PHD1, PHD2, and PHD3 equally.[4] | EPO |
| Daprodustat (GSK-1278863) | Pan-PHD Inhibition | PHD3 > PHD1 > PHD2[4] | EPO, VEGFA |
| Molidustat (BAY 85-3934) | Pan-PHD Inhibition | PHD3 > PHD1/PHD2[4] | EPO |
Validating HIF-2α Stabilization with qPCR: Experimental Data
Quantitative PCR is a highly sensitive method to measure the change in messenger RNA (mRNA) levels of HIF-2α target genes upon treatment with a stabilizer like this compound. The following table presents example data, demonstrating the expected fold change in gene expression after treatment with PHD inhibitors.
Table 2: Example qPCR Data - Fold Change of HIF-2α Target Gene Expression
| Target Gene | Treatment (24 hours) | Fold Change (vs. DMSO control) |
| EPO | PHD Inhibitor (2.5 µM) | ~10-fold[3] |
| PHD Inhibitor (10 µM) | ~50-fold[3] | |
| VEGFA | PHD Inhibitor (2.5 µM) | ~2-fold[3] |
| PHD Inhibitor (10 µM) | ~3-fold[3] | |
| SLC2A1 | PHD Inhibitor (2.5 µM) | ~1.5-fold[3] |
| PHD Inhibitor (10 µM) | ~2.5-fold[3] | |
| LOXL2 | Hypoxia (HIF-2α dependent) | Upregulated[5] |
| RAB42 | Hypoxia (HIF-2α dependent) | Upregulated[5] |
| MMP17 | Hypoxia (HIF-2α dependent) | Upregulated[5] |
Note: The fold changes are illustrative and can vary depending on the cell line, specific PHD inhibitor, concentration, and experimental conditions.
Experimental Protocols
A detailed protocol for validating HIF-2α stabilization by this compound using qPCR is provided below. This protocol is synthesized from established methodologies for cell culture, treatment with small molecules, RNA extraction, cDNA synthesis, and qPCR analysis.
Part 1: Cell Culture and Treatment
-
Cell Line: Hep3B (human hepatocellular carcinoma) cells are a suitable model as they are known to express HIF-2α.
-
Culture Conditions: Culture Hep3B cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and Earle's Balanced Salt Solution (EBSS) at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Seed cells at a density of 1x10^5 cells/well in a 24-well plate.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Once cells reach 70-80% confluency, treat them with this compound at final concentrations ranging from 2.5 µM to 10 µM.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for 6 to 24 hours.
-
Part 2: RNA Extraction and cDNA Synthesis
-
RNA Isolation:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a total RNA extraction kit).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This will typically involve homogenization, phase separation, and purification steps.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes RNA template, reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).
-
Perform the reaction in a thermal cycler according to the kit's instructions.
-
Part 3: Quantitative PCR (qPCR)
-
Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., EPO, VEGFA, SLC2A1) and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Add the diluted cDNA template to the master mix in a qPCR plate.
-
Run each sample in triplicate.
-
-
qPCR Cycling:
-
Perform the qPCR reaction in a real-time PCR detection system.
-
A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Calculate the fold change in gene expression using the ΔΔCq method.
-
Visualizing the Process
To better understand the underlying biology and the experimental procedure, the following diagrams have been generated.
References
- 1. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 4. schca-ir.schmc.ac.kr [schca-ir.schmc.ac.kr]
- 5. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 6. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Small Molecule Activators of HIF-2α as Alternatives to AKB-6899
For researchers and drug development professionals investigating the therapeutic potential of Hypoxia-Inducible Factor-2α (HIF-2α) activation, identifying the optimal small molecule modulator is critical. While AKB-6899 has been noted for its activity, a range of alternative compounds offer varying potencies, selectivities, and mechanisms of action. This guide provides a comparative overview of key alternatives to this compound, focusing on Prolyl Hydroxylase Domain (PHD) inhibitors, which indirectly activate HIF-2α by preventing its degradation.
The primary mechanism for HIF-2α activation by these compounds is through the inhibition of PHD enzymes (PHD1, PHD2, and PHD3). These enzymes are responsible for hydroxylating HIF-α subunits under normoxic conditions, targeting them for ubiquitination and proteasomal degradation. By inhibiting PHDs, these small molecules stabilize HIF-2α, allowing it to translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).
Quantitative Comparison of HIF-2α Activating Compounds
The following table summarizes the in vitro potency of various PHD inhibitors against the three PHD isoforms. Data for Vadadustat (AKB-6548), a close structural analog of this compound, is included to provide a relevant comparison. Lower IC50 values indicate higher potency.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Primary HIF Isoform Stabilized | Key Target Gene Induction |
| Vadadustat (AKB-6548) | 15.36[1] | 11.83[1] | 7.63[1] | HIF-1α & HIF-2α[2] | EPO[2] |
| Roxadustat (FG-4592) | 100 | 84 | 360 | HIF-1α & HIF-2α | EPO[3], VEGF |
| Daprodustat (GSK-1278863) | Preferential for PHD1 & PHD3 | Data varies | Preferential for PHD1 & PHD3 | HIF-1α & HIF-2α | EPO |
| Molidustat (BAY 85-3934) | Potent inhibitor | Potent inhibitor | Potent inhibitor | HIF-1α & HIF-2α | EPO |
| Enarodustat (JTZ-951) | Potent inhibitor | Potent inhibitor | Potent inhibitor | HIF-1α & HIF-2α | EPO[1] |
Signaling Pathways and Experimental Workflows
HIF-2α Activation Pathway via PHD Inhibition
The following diagram illustrates the signaling cascade leading to HIF-2α activation through the inhibition of Prolyl Hydroxylase Domain enzymes.
Caption: HIF-2α signaling pathway under normoxia and with PHD inhibitor treatment.
Experimental Workflow for Evaluating HIF-2α Activators
This diagram outlines a typical experimental workflow for screening and characterizing small molecule activators of HIF-2α.
Caption: A general experimental workflow for in vitro and in vivo evaluation of HIF-2α activators.
Detailed Experimental Protocols
PHD2 Enzymatic Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from methodologies used for characterizing PHD inhibitors.
Objective: To determine the IC50 value of a test compound against PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
2-oxoglutarate (2-OG)
-
FeSO4
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Europium-labeled anti-hydroxy-HIF-1α antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Test compounds
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FeSO4, ascorbic acid, and PHD2 enzyme.
-
Add the test compound at various concentrations to the wells of the assay plate.
-
Initiate the enzymatic reaction by adding the biotinylated HIF-1α peptide and 2-OG.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for HIF-2α Stabilization
Objective: To qualitatively or quantitatively assess the increase in HIF-2α protein levels in cells treated with a test compound.
Materials:
-
Human cell line expressing HIF-2α (e.g., Hep3B, human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-2α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the HIF-2α signal to the loading control.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the HIF pathway in response to a test compound.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
HRE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of the test compound or vehicle control.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value for HIF transcriptional activation.
References
- 1. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AKB-6899 Findings with Genetic Models: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of AKB-6899 with findings from genetic models that mimic its mechanism of action. This compound is a small molecule inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes, with a preference for PHD3.[1] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factors (HIFs), primarily HIF-2α in the case of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the cross-validation of pharmacological and genetic approaches to studying the HIF pathway.
Mechanism of Action: Pharmacological vs. Genetic Stabilization of HIF-2α
This compound stabilizes HIF-2α by inhibiting PHD enzymes, which are responsible for marking HIF-α subunits for proteasomal degradation under normoxic conditions. Genetic models, such as those with a knockout of the EGLN3 gene (encoding PHD3) or a gain-of-function mutation in the EPAS1 gene (encoding HIF-2α), provide a means to validate the on-target effects of this compound.
Signaling Pathway of this compound Action
Caption: this compound inhibits PHD3, leading to HIF-2α stabilization and target gene transcription.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies on this compound and relevant genetic models. This allows for a direct comparison of their effects on key biological parameters.
Table 1: Effect on HIF-2α Stabilization and Downstream Targets
| Parameter | Pharmacological Model (this compound) | Genetic Model (PHD3 Knockout) | Genetic Model (HIF-2α Gain-of-Function) | Reference |
| HIF-2α Protein Levels | Increased stabilization in various cell lines. | Not directly quantified in the provided search results, but implied to be stabilized. | Constitutively stable HIF-2α protein. | [2][3] |
| sVEGFR-1 Production | Increased production from macrophages. | Data not available in search results. | Data not available in search results. | [1] |
| Erythropoiesis (Hematocrit/Hemoglobin) | Not the primary focus of the provided this compound studies. | Increased hematocrit and hemoglobin in PHD3 knockout mice. | Increased hematocrit, red blood cells, and hemoglobin. | [4][5][6] |
Table 2: Effect on Tumor Growth
| Model System | Pharmacological Intervention (this compound) | Genetic Modification (PHD3 Knockout) | Reference |
| Murine Melanoma | Significant reduction in tumor growth. | Data not available in search results. | [1] |
| Glioblastoma | Data not available in search results. | shPHD3 tumors grew fivefold larger than control tumors within 2 weeks. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Western Blot for HIF-2α Detection
This protocol is essential for assessing the stabilization of HIF-2α protein.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Hypoxia-inducible Factor-2α (HIF-2α) Is Critical for Efficient Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute postnatal ablation of Hif-2α results in anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of PHD3 allows tumours to overcome hypoxic growth inhibition and sustain proliferation through EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AKB-6899's Selectivity for PHD3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prolyl hydroxylase domain (PHD) inhibitor AKB-6899, with a focus on its selectivity for PHD3. Due to the limited public availability of direct quantitative data for this compound, this guide leverages available information on its qualitative effects and compares it with other well-characterized PHD inhibitors, including the structurally related compound Vadadustat (AKB-6548).
Executive Summary
Comparative Selectivity of PHD Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several key PHD inhibitors against the three PHD isoforms. This data provides a benchmark for understanding the selectivity profiles within this class of compounds.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | [6] |
| Daprodustat (GSK1278863) | 3.5 | 22.2 | 5.5 | [1] |
| Roxadustat (FG-4592) | - | 591 | - | [2] |
| Molidustat | - | 7 | - | [5] |
Note: A lower IC50 value indicates higher potency.
Based on available data, Vadadustat (AKB-6548), which is structurally related to this compound, demonstrates potent inhibition of all three PHD isoforms with a slight preference for PHD3[6][7]. Daprodustat also shows potent, low nanomolar inhibition of all three isoforms[1]. In contrast, some reports indicate Roxadustat has a higher IC50 value for PHD2[2].
HIF Signaling Pathway and PHD Inhibition
The diagram below illustrates the central role of PHD enzymes in the Hypoxia-Inducible Factor (HIF) signaling pathway. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its degradation. Inhibition of PHDs by compounds like this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of target genes.
Experimental Protocols
The determination of PHD inhibitor selectivity and potency typically involves in vitro enzymatic assays. A general workflow for such an assay is outlined below.
General Protocol for In Vitro PHD Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a compound against PHD isoforms.
-
Reagents and Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD)[5].
-
Cofactors: Fe(II), 2-oxoglutarate (α-KG), and Ascorbate.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., HEPES or Tris-based).
-
Detection reagents (specific to the assay format).
-
-
Assay Procedure:
-
The enzymatic reaction is typically performed in a 96- or 384-well plate format.
-
The reaction mixture contains the PHD enzyme, HIF-1α peptide substrate, and cofactors.
-
The test inhibitor is added at a range of concentrations.
-
The reaction is initiated by the addition of α-KG.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, often by the addition of a chelating agent (e.g., EDTA) or a strong acid.
-
-
Detection Methods:
-
Several methods can be used to measure the extent of the reaction and, consequently, the inhibitory effect of the compound. These include:
-
Mass Spectrometry (MS)-based assays: Directly measure the formation of the hydroxylated peptide product[8].
-
Antibody-based assays (e.g., TR-FRET, AlphaScreen): Utilize an antibody that specifically recognizes the hydroxylated proline residue[5][9].
-
Coupled enzyme assays: Measure the production of succinate, a co-product of the hydroxylation reaction.
-
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
-
The following diagram illustrates a typical workflow for determining the IC50 value of a PHD inhibitor.
Conclusion
This compound is a potent PHD inhibitor with reported selectivity for PHD3, leading to the stabilization of HIF-2α[1][2]. While direct, publicly available quantitative data on its isoform selectivity is limited, the information on the structurally similar compound Vadadustat suggests a potent, low nanomolar inhibition of all three PHD isoforms with a slight preference for PHD3. The provided experimental framework offers a basis for the independent verification of these properties. Further studies disclosing the specific IC50 values of this compound against all PHD isoforms are necessary for a complete and direct comparative analysis.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Differential function of the prolyl hydroxylases PHD1, PHD2, and PHD3 in the regulation of hypoxia-inducible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.akebia.com [ir.akebia.com]
- 7. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking AKB-6899: A Comparative Analysis Against Industry-Standard HIF Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug AKB-6899's performance with that of established industry alternatives. The analysis is based on publicly available preclinical and clinical data, offering a comprehensive overview for researchers and drug development professionals.
This compound is a selective inhibitor of prolyl hydroxylase domain 3 (PHD3), which leads to the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). This mechanism has shown potential in modulating angiogenesis and eliciting antitumor effects. This guide will compare this compound primarily against belzutifan, a direct HIF-2α inhibitor, and other hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors such as vadadustat, daprodustat, and roxadustat, which have been investigated for different therapeutic indications but share a related mechanism of action.
Performance Comparison
Due to the limited publicly available clinical trial data for this compound, this comparison juxtaposes its preclinical performance with the clinical trial outcomes of its competitors. This inherent limitation should be considered when evaluating the data presented.
Preclinical Efficacy of this compound
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Murine Melanoma Model (B16F10 cells in C57BL/6 mice) | 17.5 mg/kg; intraperitoneally; 3 times per week; for 16 days | Significantly reduced tumor growth.[1] | [1] |
Clinical Efficacy of Belzutifan (HIF-2α Inhibitor)
| Indication | Trial | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Advanced Renal Cell Carcinoma (RCC) | LITESPARK-005 (Phase 3) | Belzutifan | 22.7% | 5.6 months | |
| Von Hippel-Lindau (VHL) Disease-Associated RCC | Phase 2 | Belzutifan | 49% | Not Reached |
Clinical Efficacy of Other HIF-PH Inhibitors (primarily for Anemia in Chronic Kidney Disease)
| Compound | Indication | Trial | Key Efficacy Endpoint | Outcome | Reference |
| Vadadustat | Anemia in non-dialysis-dependent CKD | Phase 3 | Mean change in hemoglobin | Non-inferior to darbepoetin alfa | |
| Daprodustat | Anemia in non-dialysis and dialysis-dependent CKD | ASCEND Program (Phase 3) | Improvement/maintenance of hemoglobin levels | Met primary efficacy endpoint | |
| Roxadustat | Anemia in non-dialysis-dependent CKD | Phase 3 (Pooled analysis) | Mean change in hemoglobin | Superior to placebo |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Murine Melanoma Model
Caption: Workflow for assessing this compound efficacy in a murine melanoma model.
Experimental Protocols
Murine Melanoma Tumor Growth Experiment for this compound
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Animal Model: C57BL/6 mice.
Cell Line: B16F10 murine melanoma cells.
Procedure:
-
B16F10 melanoma cells are cultured and prepared for injection.
-
A suspension of B16F10 cells is subcutaneously injected into the flank of C57BL/6 mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 17.5 mg/kg, administered three times per week for 16 days.[1]
-
The control group receives a vehicle control following the same schedule.
-
Tumor volume is measured at regular intervals throughout the treatment period.
-
At the end of the study, tumors are excised and weighed.
Data Analysis: Tumor growth curves are generated for both treatment and control groups. Statistical analysis is performed to determine the significance of any observed differences in tumor volume and weight.
Clinical Trial Protocol for Belzutifan in Advanced Renal Cell Carcinoma (LITESPARK-005)
Objective: To evaluate the efficacy and safety of belzutifan compared to everolimus in patients with advanced clear cell renal cell carcinoma (ccRCC) who have progressed after prior therapies.
Study Design: A Phase 3, randomized, open-label, active-controlled, multicenter trial.
Patient Population: Adult patients with unresectable, locally advanced or metastatic ccRCC who have received prior treatment with a PD-1/L1 inhibitor and a VEGF receptor tyrosine kinase inhibitor.
Intervention:
-
Experimental Arm: Belzutifan administered orally once daily.
-
Control Arm: Everolimus administered orally once daily.
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.
Secondary Endpoints:
-
Overall survival (OS)
-
Objective response rate (ORR)
-
Duration of response (DOR)
-
Safety and tolerability
Methodology:
-
Eligible patients are randomized in a 1:1 ratio to receive either belzutifan or everolimus.
-
Treatment is continued until disease progression or unacceptable toxicity.
-
Tumor assessments are performed at baseline and at regular intervals thereafter according to RECIST v1.1 criteria.
-
Safety is monitored through the collection of adverse event data, laboratory tests, and physical examinations.
Clinical Trial Protocol for HIF-PH Inhibitors in Anemia of Chronic Kidney Disease (General Overview)
Objective: To evaluate the efficacy and safety of oral HIF-PH inhibitors for the treatment of anemia in patients with chronic kidney disease (CKD).
Study Design: Typically Phase 3, randomized, active-controlled (e.g., against an erythropoiesis-stimulating agent like darbepoetin alfa or epoetin alfa) or placebo-controlled, often open-label with blinded endpoint adjudication.
Patient Population: Adult patients with anemia secondary to CKD, including both non-dialysis-dependent and dialysis-dependent populations.
Intervention:
-
Experimental Arm: Oral HIF-PH inhibitor (e.g., vadadustat, daprodustat, roxadustat) administered daily or three times a week.
-
Control Arm: Standard of care, typically an injectable erythropoiesis-stimulating agent (ESA) or placebo.
Primary Efficacy Endpoint: The primary endpoint is usually the change in hemoglobin levels from baseline to a prespecified time point (e.g., weeks 28-52).
Key Safety Endpoint: A common primary safety endpoint is the time to the first occurrence of major adverse cardiovascular events (MACE).
Methodology:
-
Patients are randomized to receive either the investigational HIF-PH inhibitor or the active comparator/placebo.
-
Doses of the study drug and comparator are adjusted to maintain hemoglobin levels within a target range.
-
Hemoglobin levels and iron parameters are monitored regularly.
-
Adverse events and serious adverse events, with a focus on cardiovascular events, are collected throughout the study.
Conclusion
This compound, a selective HIF-2α stabilizer, has demonstrated preclinical antitumor activity. However, a direct and comprehensive comparison with industry-standard HIF modulators is challenging due to the lack of publicly available clinical trial data for this compound. Belzutifan, a direct HIF-2α inhibitor, has established clinical efficacy in renal cell carcinoma. Other HIF-PH inhibitors have shown efficacy in treating anemia associated with chronic kidney disease. Further clinical development and data disclosure for this compound are necessary to fully assess its therapeutic potential and position it within the current landscape of HIF-targeting agents. Researchers should consider the different stages of development and the available data when comparing these compounds.
References
Safety Operating Guide
Proper Disposal of AKB-6899: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Given the absence of a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for AKB-6899, this document provides a comprehensive guide based on established best practices for the handling and disposal of novel research-grade chemical compounds. The following procedures treat this compound as a potentially hazardous material to ensure the highest degree of safety. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations.
Summary of Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The table below summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₁FN₂O₄ |
| Molecular Weight | 290.25 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature (Solid) | -20°C |
| Storage Temperature (in Solvent) | -80°C |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a systematic approach to the safe disposal of this compound, from personal safety measures to final waste management.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Always wear standard laboratory PPE, including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves, when handling this compound in its solid form or in solution.
-
Engineering Controls: All handling of solid this compound and preparation of solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
2. Waste Segregation and Containment:
-
Solid Waste:
-
All solid waste contaminated with this compound, including residual powder, contaminated weighing papers, and disposable PPE, must be collected in a designated hazardous waste container.
-
This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE), and be clearly labeled as "Hazardous Chemical Waste" with the full chemical name: "this compound (N-((5-(3-Fluorophenyl)-3-hydroxy-2-pyridinyl)carbonyl)glycine)".
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, dedicated hazardous liquid waste container.
-
The container should be a sealable, chemically compatible bottle (e.g., glass for DMSO solutions) and labeled "Hazardous Liquid Waste." The label must list all constituents, including the solvent and an approximate concentration of this compound.
-
Crucially, do not mix solvent-based waste with aqueous waste streams.
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, that have come into contact with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
3. On-site Waste Storage:
-
All hazardous waste containers must be kept securely sealed when not in use.
-
Store these containers in a designated, well-ventilated, and secure satellite accumulation area that is clearly marked for hazardous waste.
-
Ensure that the storage area is away from incompatible chemicals.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Provide them with a complete inventory of the waste container's contents.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal by authorized personnel.
Caption: A logical workflow for the safe disposal of this compound in a laboratory setting.
This guide is intended to provide a robust framework for the safe disposal of this compound. By adhering to these procedures and maintaining open communication with your institution's safety officers, you contribute to a safer research environment for yourself and your colleagues.
Essential Safety and Logistical Information for Handling AKB-6899
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of AKB-6899, a selective HIF-2α stabilizer. The following procedures are based on general best practices for handling potent, novel research compounds in a laboratory setting, as a comprehensive Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available. Researchers must exercise extreme caution and treat this compound as potentially hazardous.
Chemical and Physical Properties
Limited information is available regarding the specific quantitative properties of this compound. The following table summarizes the currently known data.
| Property | Data |
| Purity | ≥99% (vendor specific) |
| Molecular Formula | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 270.28 g/mol |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (In Solvent) | Store at -80°C for up to 1 year. |
| Solubility | Soluble in DMSO. |
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
-
Gloves: Nitrile or other chemically resistant gloves are required. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Lab Coat: A fully buttoned lab coat, preferably one that is chemical-resistant, is essential.
-
Respiratory Protection: When handling the solid compound or preparing solutions where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is strongly advised. All handling of the solid form should be performed in a certified chemical fume hood.
Operational Plan: Safe Handling and Preparation of Solutions
Extreme care must be taken to avoid inhalation, ingestion, and skin contact.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure a chemical fume hood is operational and certified.
-
Gather all necessary equipment, including an analytical balance, spatulas, vials, and appropriate solvents.
-
Designate a specific area within the fume hood for handling this compound to contain any potential spills.
Step 2: Weighing the Compound
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing dish to avoid contamination of the balance.
-
Handle the solid with care to minimize dust formation.
Step 3: Solution Preparation
-
Add the desired solvent to the vial containing the weighed this compound.
-
Cap the vial securely before mixing.
-
If sonication is required for dissolution, ensure the vial is properly sealed to prevent aerosol release.
Step 4: Post-Handling Decontamination
-
Wipe down the designated handling area and any equipment used with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), if compatible with the equipment, or a suitable laboratory detergent.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing dishes, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
